3,6-Diphenylpiperazine-2,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141326. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3,6-diphenylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-13(11-7-3-1-4-8-11)17-16(20)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGJGWGTAAJISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301133 | |
| Record name | 3,6-diphenylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26280-46-6 | |
| Record name | NSC141326 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-diphenylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,6S)-3,6-DIPHENYL-2,5-PIPERAZINEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Stereochemistry of 3,6-Diphenylpiperazine-2,5-dione Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Diphenylpiperazine-2,5-dione, a cyclic dipeptide derivative, is a molecule of significant interest in medicinal chemistry and drug development due to its rigid scaffold which can be functionalized to create a variety of bioactive compounds. The stereochemistry of this molecule is of paramount importance as it dictates its three-dimensional structure and, consequently, its biological activity. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, spectroscopic characterization, and conformational analysis.
Stereoisomers of this compound
The presence of two stereocenters at the C3 and C6 positions of the piperazine-2,5-dione ring gives rise to three possible stereoisomers: a pair of enantiomers with the trans configuration, (3R,6R)- and (3S,6S)-3,6-diphenylpiperazine-2,5-dione, and a meso compound with the cis configuration, (cis)-3,6-diphenylpiperazine-2,5-dione.
The relationship between these stereoisomers can be visualized as follows:
A Technical Guide to the Stereospecific Biological Activity of 3,6-Diphenylpiperazine-2,5-dione Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the biological activities of the (3R,6R) and (3S,6S) enantiomers of 3,6-diphenylpiperazine-2,5-dione, a diketopiperazine scaffold of significant interest in medicinal chemistry. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, this document synthesizes the existing knowledge on the biological activities of closely related piperazine-2,5-diones and highlights the critical role of stereochemistry in determining their pharmacological effects. This guide provides a comprehensive overview of the known anticancer and antimicrobial properties of similar compounds and presents detailed experimental protocols for key biological assays to enable further investigation into the stereospecific activities of the title compounds.
Introduction: The Significance of Piperazine-2,5-diones and Stereochemistry
Piperazine-2,5-diones, also known as diketopiperazines (DKPs), are a class of cyclic peptides that have garnered substantial attention in drug discovery due to their diverse biological activities.[1] These scaffolds are prevalent in natural products and have been shown to exhibit a range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The rigid conformation of the DKP ring system makes it an attractive scaffold for the design of therapeutic agents with improved metabolic stability compared to their linear peptide counterparts.
A crucial aspect of the pharmacology of substituted piperazine-2,5-diones is the stereochemistry at the chiral centers. The spatial arrangement of substituents can profoundly influence the binding affinity of these molecules to their biological targets, leading to significant differences in efficacy and selectivity between enantiomers. While specific data for the (3R,6R) and (3S,6S) enantiomers of this compound is limited, studies on analogous structures underscore the importance of stereoisomerism in their biological activity. For instance, research on 2,6-diketopiperazine enantiomers has demonstrated stereoselective anticancer effects, with different enantiomers exhibiting varying levels of cytotoxicity against cancer cell lines.[2]
This guide aims to provide a detailed overview of the known biological activities of compounds structurally related to this compound and to equip researchers with the necessary experimental protocols to conduct direct comparative studies of its (3R,6R) and (3S,6S) enantiomers.
Biological Activities of Related Piperazine-2,5-dione Derivatives
While a direct comparison of the (3R,6R) and (3S,6S) enantiomers of this compound is not available in the current literature, studies on various substituted piperazine-2,5-diones have revealed significant biological potential, particularly in the areas of oncology and microbiology.
Anticancer Activity
Numerous derivatives of piperazine-2,5-dione have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of cell proliferation.
One study on novel 3,6-diunsaturated 2,5-diketopiperazine derivatives showed moderate to good anticancer capacities, with IC50 values in the micromolar range against A549 and HeLa cancer cell lines.[3] Another investigation into 2,6-diketopiperazine enantiomers derived from α-amino acids revealed that all tested compounds showed potential as anticancer agents against MDA-MB-231 triple-negative breast cancer cells, with some enantiomers displaying remarkable inhibitory effects on proliferation, viability, and apoptosis.[2]
Table 1: Anticancer Activity of Selected Piperazine-2,5-dione Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Novel 3,6-diunsaturated 2,5-DKP (Compound 11) | A549 | 1.2 | [3] |
| Novel 3,6-diunsaturated 2,5-DKP (Compound 11) | HeLa | 0.7 | [3] |
| (S)-2,6-Diketopiperazines | MDA-MB-231 | 4.6 µM - 4.944 mM | [2] |
| (R)-2,6-Diketopiperazines | MDA-MB-231 | 0.021 - 3.639 mM | [2] |
Antimicrobial Activity
Piperazine derivatives have also been explored for their antimicrobial properties. A study on novel piperazine molecules demonstrated potent bactericidal activities against both Gram-positive (MRSA, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, etc.).[4] Another study on newly synthesized piperazine derivatives showed significant antimicrobial and antifungal properties.[5]
Table 2: Antimicrobial Activity of Selected Piperazine Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |
| Novel Piperazine Derivative (RL-308) | MRSA | MBC | 0.5 µg/ml | [4] |
| Novel Piperazine Derivative (RL-308) | S. aureus | MBC | 2 µg/ml | [4] |
| Various Piperazine Derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli | - | Significant Activity | [5] |
| Various Piperazine Derivatives | C. albicans, A. niger, A. flavus, A. fumigatus | - | Significant Activity | [5] |
Experimental Protocols
To facilitate the direct comparison of the biological activities of (3R,6R)- and (3S,6S)-3,6-diphenylpiperazine-2,5-dione, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6][7]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
(3R,6R)- and (3S,6S)-3,6-diphenylpiperazine-2,5-dione stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the (3R,6R) and (3S,6S) enantiomers. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Long-Term Survival Assessment: Clonogenic Assay
The clonogenic assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and reproductive integrity after treatment.[8][9][10][11]
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
(3R,6R)- and (3S,6S)-3,6-diphenylpiperazine-2,5-dione stock solutions
-
Crystal violet staining solution (0.5% crystal violet in methanol/water)
-
PBS
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low and known number of cells (e.g., 200-1000 cells/well) into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of the (3R,6R) and (3S,6S) enantiomers.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Count the number of colonies (typically >50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][12]
Materials:
-
96-well microtiter plates
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
(3R,6R)- and (3S,6S)-3,6-diphenylpiperazine-2,5-dione stock solutions
-
Positive control antibiotic/antifungal
-
Negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive and negative controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The piperazine-2,5-dione scaffold represents a privileged structure in medicinal chemistry with demonstrated potential in the development of novel anticancer and antimicrobial agents. While direct comparative data on the biological activities of the (3R,6R) and (3S,6S) enantiomers of this compound are currently lacking, the available literature on related compounds strongly suggests that stereochemistry plays a pivotal role in their pharmacological profiles.
This technical guide has provided an overview of the known biological activities of structurally similar compounds and has detailed the essential experimental protocols required to elucidate the stereospecific effects of the title enantiomers. It is anticipated that a direct comparison of the (3R,6R) and (3S,6S) forms will reveal significant differences in their biological activities, providing valuable insights for the rational design of more potent and selective therapeutic agents. Future research should focus on conducting these head-to-head comparisons to fully characterize the pharmacological potential of each enantiomer and to understand the structure-activity relationships governed by their stereochemistry. Such studies will be instrumental in advancing the development of novel piperazine-2,5-dione-based therapeutics.
References
- 1. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 9. Clonogenic Assay [bio-protocol.org]
- 10. Clonogenic Assay [en.bio-protocol.org]
- 11. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mdpi.com [mdpi.com]
A Technical Guide to Diphenylpiperazine Dione Compounds: Physical and Chemical Properties for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of diphenylpiperazine dione compounds. It is designed to be a valuable resource for researchers and scientists involved in drug discovery and development, offering detailed experimental protocols and structured data to facilitate further investigation and application of this important class of molecules.
Physicochemical Properties
Diphenylpiperazine diones are a class of heterocyclic compounds characterized by a central piperazine-2,5-dione or piperazine-2,3-dione ring system with phenyl substituents on the nitrogen atoms. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antileishmanial, antioxidant, and anticancer properties. A thorough understanding of their physical and chemical properties is crucial for the design and development of new therapeutic agents.
Physical Properties
The physical properties of diphenylpiperazine diones are influenced by the substitution pattern on the phenyl rings and the core piperazine dione structure. Key physical data for a selection of 1,4-diphenylpiperazine-2,5-dione derivatives are summarized in Table 1.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 1,4-Diphenylpiperazine-2,5-dione | C₁₆H₁₄N₂O₂ | 266.29 | 267 | [1] |
| 1,4-Bis(4-methylphenyl)piperazine-2,5-dione | C₁₈H₁₈N₂O₂ | 294.35 | 170-173 | [2] |
| 1,4-Bis(4-methoxyphenyl)piperazine-2,5-dione | C₁₈H₁₈N₂O₄ | 326.34 | 248-250 | [1] |
| 1,4-Bis(3-chlorophenyl)piperazine-2,5-dione | C₁₆H₁₂Cl₂N₂O₂ | 335.19 | 234-236 | [1] |
| 1-(3,5-Dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione | C₂₁H₂₂N₂O₆ | 414.41 | 180-183 | [2] |
| 1-(4-Methoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione | C₁₉H₁₈N₂O₄ | 354.36 | 142-145 | [2] |
Table 1: Physical Properties of Selected 1,4-Diphenylpiperazine-2,5-dione Derivatives. This table provides a comparative overview of the molecular formula, molecular weight, and melting points for several synthesized compounds.
Solubility and Lipophilicity
Thermal Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of diphenylpiperazine diones. DSC can reveal information about melting points, crystallinity, and polymorphism. For example, studies on some 1,4-diphenylpiperazine-2,5-diones have utilized DSC to characterize their liquid-crystalline properties.[3] TGA provides information on the decomposition temperature and thermal stability of the compounds.
Chemical Properties and Spectroscopic Analysis
The chemical reactivity and spectroscopic characteristics of diphenylpiperazine diones are essential for their identification, characterization, and the study of their interactions with biological targets.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for the structural elucidation of diphenylpiperazine diones.
-
¹H NMR: The protons on the piperazine dione ring typically appear as singlets or multiplets in the range of δ 4.0-4.6 ppm. The aromatic protons on the phenyl rings resonate in the region of δ 6.5-8.0 ppm, with their chemical shifts and splitting patterns being dependent on the substitution.
-
¹³C NMR: The carbonyl carbons of the piperazine dione ring are typically observed around δ 164-175 ppm. The carbons of the piperazine ring methylene groups resonate at approximately δ 45-55 ppm. The aromatic carbons show signals in the range of δ 110-150 ppm.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of these compounds. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques. The fragmentation of the piperazine ring is a characteristic feature. Common fragmentation patterns for piperazine derivatives can involve the loss of side chains and cleavage of the piperazine ring.[4] For diketopiperazines, a characteristic fragmentation is the loss of a CO molecule from the protonated molecule, indicating protonation at a nitrogen atom leading to amide bond cleavage.[5]
Infrared (IR) Spectroscopy: The IR spectra of diphenylpiperazine diones show characteristic absorption bands for the carbonyl groups (C=O) of the dione structure, typically in the range of 1650-1700 cm⁻¹.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of diphenylpiperazine dione compounds.
Synthesis of 1,4-Diphenylpiperazine-2,5-dione
This protocol is adapted from established methods for the synthesis of symmetrical 1,4-disubstituted piperazine-2,5-diones.
Materials:
-
N-phenyl-α-chloroacetamide
-
Sodium hydride (NaH)
-
Dry Dimethyl sulfoxide (DMSO)
-
Anhydrous methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
Procedure:
-
To a solution of N-phenyl-α-chloroacetamide in dry DMSO, add sodium hydride (NaH) portion-wise under a nitrogen atmosphere.
-
Stir the reaction mixture at 60 ± 5°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration and wash it with water.
-
Dry the crude product under reduced pressure.
-
Recrystallize the crude product from methanol to obtain pure 1,4-diphenylpiperazine-2,5-dione.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the diphenylpiperazine dione compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).
-
For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a spectral width of 0-200 ppm is used, and a larger number of scans is typically required.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Assign the peaks based on their chemical shifts, integration values (for ¹H NMR), and splitting patterns. 2D NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignments.[6]
High-Performance Liquid Chromatography (HPLC):
-
System: An HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable for the analysis of diphenylpiperazine diones.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and water or methanol and water is commonly used. The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Analysis: Inject the sample into the HPLC system. The retention time and peak area are used for qualitative and quantitative analysis, respectively. A typical flow rate is 1.0 mL/min, and the detection wavelength can be set based on the UV absorbance maximum of the compound (e.g., 254 nm).
Signaling Pathways and Experimental Workflows
Diphenylpiperazine diones have been shown to exert their biological effects through various signaling pathways. Understanding these pathways and the experimental workflows to study them is crucial for drug development.
IL-6/Nrf2 Signaling Pathway in Oxidative Stress
Several 1,4-disubstituted piperazine-2,5-dione derivatives have been identified as potent antioxidants that protect against oxidative injury. Their mechanism of action has been linked to the IL-6/Nrf2 signaling pathway.
Under conditions of oxidative stress, the transcription factor Nrf2 plays a crucial role in the cellular antioxidant defense system. Normally, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of certain stimuli, such as some diphenylpiperazine dione compounds, this inhibition is released. Interleukin-6 (IL-6) signaling can also activate this pathway. The activation of Nrf2 leads to its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their expression and a reduction in oxidative stress.
Caption: IL-6/Nrf2 Signaling Pathway activated by diphenylpiperazine dione compounds.
Experimental Workflow for Antioxidant Activity Screening
The following diagram illustrates a typical workflow for screening the antioxidant activity of newly synthesized diphenylpiperazine dione compounds.
Caption: Experimental workflow for screening antioxidant activity of diphenylpiperazine diones.
This guide provides a foundational understanding of the physical and chemical properties of diphenylpiperazine dione compounds, along with practical experimental guidance. The structured data and detailed protocols are intended to support the ongoing research and development of this promising class of molecules for various therapeutic applications. Further investigation into their quantitative structure-activity relationships (QSAR), pharmacokinetic profiles, and in vivo efficacy is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 3,6-Diphenylpiperazine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,6-diphenylpiperazine-2,5-dione scaffold, a core structure within the broader class of 2,5-diketopiperazines (DKPs), has emerged as a promising framework in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as compelling candidates for therapeutic development across multiple disease areas. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound and its analogs, with a focus on their applications in oncology, central nervous system (CNS) disorders, and infectious diseases. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols for pivotal assays, and illustrating critical biological pathways and workflows through diagrammatic representations.
Introduction
This compound is a heterocyclic compound characterized by a six-membered ring containing two amide bonds. This rigid structure provides a unique scaffold for the design of novel therapeutic agents. The versatility of this core allows for the introduction of various substituents at different positions, leading to a diverse library of compounds with a wide range of pharmacological properties. This guide will delve into the key therapeutic areas where these compounds have shown significant promise.
Anticancer Activity: Targeting Cell Proliferation and Survival
Derivatives of this compound have exhibited potent anticancer activities against a variety of cancer cell lines. The primary mechanism of action for many of these compounds is the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1]
Mechanism of Action: Inhibition of Tubulin Polymerization
Several 3,6-diunsaturated 2,5-diketopiperazine derivatives have been identified as potent inhibitors of tubulin polymerization.[1][2] These compounds bind to tubulin, preventing its assembly into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers the intrinsic pathway of apoptosis.[3][4] Molecular modeling studies suggest that some of these derivatives may bind to the colchicine-binding site on β-tubulin.[2]
Quantitative Data: In Vitro Efficacy
The anticancer potency of various this compound derivatives has been quantified using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 11 | A549 (Lung Carcinoma) | 1.2 | [5] |
| Hela (Cervical Cancer) | 0.7 | [5] | |
| Compound b | BxPC-3 (Pancreatic Cancer) | 0.0009 | [1] |
| NCI-H460 (Lung Cancer) | 0.0041 | [1] | |
| (S)-2a | MDA-MB-231 (Breast Cancer) | 4.6 | [6] |
| (R)-2b | MDA-MB-231 (Breast Cancer) | 21 | [6] |
| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (Pancreatic Carcinoma, glucose-starved) | 28 | [7] |
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
The inhibition of tubulin polymerization by this compound derivatives initiates a signaling cascade that culminates in programmed cell death.
Caption: Tubulin inhibition pathway by this compound derivatives.
Central Nervous System Activity: Modulation of Opioid Receptors
Certain diketopiperazine analogs have been investigated for their potential to interact with opioid receptors, suggesting a role in pain management and other CNS-related disorders.
Mechanism of Action: Opioid Receptor Binding
Studies have shown that diketopiperazine-containing compounds can act as ligands for opioid receptors, with varying selectivity for mu (µ), delta (δ), and kappa (κ) subtypes.[8] The binding affinity is determined by the specific structural features of the diketopiperazine derivative.
Quantitative Data: Receptor Binding Affinity
The binding affinities of diketopiperazine analogs to opioid receptors are typically determined through competitive radioligand binding assays and are expressed as the inhibitor constant (Ki).
| Compound | Receptor | Ki (nM) | Reference |
| Compound 1 | µ-Opioid Receptor | 134 | [8] |
| δ-Opioid Receptor | 10000 | [8] | |
| κ-Opioid Receptor | 126 | [8] | |
| Compound 2 | µ-Opioid Receptor | 10000 | [8] |
| δ-Opioid Receptor | 10000 | [8] | |
| κ-Opioid Receptor | 10000 | [8] | |
| c(Dmt-Tic) | δ-Opioid Receptor | High Affinity | [9] |
Experimental Workflow: Opioid Receptor Binding Assay
The determination of opioid receptor binding affinity follows a standardized workflow.
Caption: Workflow for a competitive opioid receptor binding assay.
Antimicrobial Activity: Disruption of Bacterial Processes
The diketopiperazine scaffold has also been explored for its antimicrobial properties, with some derivatives showing activity against a range of bacterial and fungal pathogens.[5][10]
Mechanism of Action: Inhibition of Cell Wall Synthesis and Other Targets
While the exact mechanism for many diketopiperazines is still under investigation, some studies suggest that they may interfere with bacterial cell wall synthesis.[6][11] One proposed mechanism involves the inhibition of key enzymes in the peptidoglycan biosynthesis pathway, such as glucosamine-6-phosphate synthase and penicillin-binding proteins (PBPs).[][13] Other diketopiperazines are known to be involved in quorum sensing, a bacterial cell-to-cell communication system.[3][14]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of diketopiperazine derivatives is often quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2,5-Piperazinedione, 3,6-bis(2-methylpropyl) | Staphylococcus aureus | 4-15 | [13] |
| Escherichia coli | 4-15 | [13] | |
| Pseudomonas aeruginosa | 4-15 | [13] | |
| Piperazine Derivatives | Mycobacterium kansasii | 15.0 - 15.4 (µM) | [1] |
| Fusarium avenaceum | 14.2 (µM) | [1] | |
| Piperazine Derivative 3k | Listeria monocytogenes | Potent Activity | [15] |
| Aspergillus fumigatus | Potent Activity | [15] |
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
The disruption of peptidoglycan synthesis weakens the bacterial cell wall, leading to cell lysis and death.
Caption: Proposed mechanism of bacterial cell wall synthesis inhibition by diketopiperazines.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 3,6-Diunsaturated 2,5-Diketopiperazines
A general procedure for the synthesis of 3,6-diunsaturated 2,5-diketopiperazine derivatives involves a condensation reaction.[]
-
Step 1: To a solution of 1,4-diacetylpiperazine-2,5-dione in a suitable solvent (e.g., DMF), add a base (e.g., triethylamine).
-
Step 2: Add the desired aldehyde and stir the mixture at room temperature.
-
Step 3: After completion of the reaction (monitored by TLC), pour the reaction mixture into ice water.
-
Step 4: Collect the precipitate by filtration, wash with water, and dry.
-
Step 5: Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-diunsaturated 2,5-diketopiperazine.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][14][18]
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[2][8]
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.[3]
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a fluorescent reporter, and GTP in a polymerization buffer.
-
Compound Addition: Add the test compound or vehicle control to the reaction mixture in a pre-warmed 96-well plate.
-
Polymerization Monitoring: Monitor the increase in fluorescence (or turbidity) over time at 37°C using a microplate reader. The fluorescence increases as the reporter is incorporated into the polymerizing microtubules.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.
Opioid Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for a specific opioid receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the opioid receptor of interest.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for the µ-opioid receptor), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value, from which the Ki value can be calculated.
Conclusion
The this compound scaffold represents a versatile and privileged structure in drug discovery. Its derivatives have demonstrated significant potential as anticancer, CNS-active, and antimicrobial agents. The mechanisms of action, though varied, often involve targeting fundamental cellular processes such as cell division and signal transduction. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development of this promising class of compounds. Future work should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to validate the therapeutic potential of these promising molecules.
References
- 1. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]
- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. mdpi.com [mdpi.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) | Scilit [scilit.com]
- 9. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dentalcare.com [dentalcare.com]
- 13. In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preliminary in vitro studies of 3,6-Diphenylpiperazine-2,5-dione
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 3,6-Diphenylpiperazine-2,5-dione and its Analogs
Disclaimer: Publicly available research detailing comprehensive in vitro studies specifically on the parent compound this compound is limited. This guide provides a detailed overview of the methodologies and presents data from closely related analogs and derivatives to serve as a technical framework for researchers, scientists, and drug development professionals. The findings for these derivatives illustrate the therapeutic potential of the core diketopiperazine (DKP) scaffold.
Introduction
Piperazine-2,5-diones, also known as 2,5-diketopiperazines (DKPs), represent the smallest class of cyclic peptides and are a privileged scaffold in medicinal chemistry.[1] These structures are noted for their conformational rigidity and enhanced resistance to enzymatic degradation compared to their linear counterparts.[1] The 3,6-disubstituted piperazine-2,5-dione framework, in particular, has been the foundation for numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antiviral, and antioxidative properties.[1][2]
The parent compound, this compound, features a six-membered ring with phenyl groups at the 3 and 6 positions.[3] While this specific molecule has not been extensively studied for its biological activity in vitro, its derivatives have shown significant promise. This guide will focus on the in vitro evaluation of potent anticancer derivatives to provide insight into the potential mechanisms and experimental protocols applicable to the broader class of 3,6-disubstituted DKPs.
Synthesis and Chemical Profile
The synthesis of 3,6-disubstituted piperazine-2,5-diones typically involves the cyclocondensation of chiral amino acid precursors. For instance, enantioselective synthesis can be achieved by using L-phenylalanine derivatives, which are refluxed in acetic acid, followed by resolution through recrystallization. Reaction conditions such as temperature (80–100°C) and the polarity of the solvent are critical factors that influence the stereochemical outcome.[3]
Chemical Profile of this compound:
In Vitro Biological Evaluation: Case Studies
The following sections present quantitative data from in vitro studies on potent analogs of this compound.
Case Study 1: Anticancer Activity of a 3,6-Diunsaturated DKP Derivative
A novel derivative, (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(naphthalen-1-ylmethylene)piperazine-2,5-dione, referred to as Compound 11 , has been extensively studied for its anticancer properties.[6][7][8]
The antiproliferative effects of Compound 11 and related derivatives were assessed against A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines using the MTT assay.
Table 1: IC₅₀ Values of Selected DKP Derivatives after 72h Incubation [6][7][8]
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 11 | A549 | 1.2 |
| Compound 11 | HeLa | 0.7 |
| Compound 6 ¹ | A549 | 8.9 |
| Compound 6 ¹ | HeLa | 4.6 |
| Compound 14 ² | A549 | 3.5 |
| Compound 14 ² | HeLa | 1.9 |
| Paclitaxel (Control) | A549 | 0.8 |
| Paclitaxel (Control) | HeLa | 0.5 |
¹ 1-allyl-3,6-bis((Z)-3-(trifluoromethyl)benzylidene)piperazine-2,5-dione ² (Z)-1-allyl-3-((Z)-3-bromobenzylidene)-6-(naphthalen-1-ylmethylene)piperazine-2,5-dione
Flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining was performed to quantify apoptosis induced by Compound 11 in A549 and HeLa cells after 24 hours of treatment.
Table 2: Apoptosis Induction by Compound 11 (1.0 µM) after 24h [7][9]
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| A549 | Control (DMSO) | 3.12 | 3.55 | 6.67 |
| A549 | Compound 11 | 18.90 | 11.80 | 30.70 |
| HeLa | Control (DMSO) | 2.89 | 4.12 | 7.01 |
| HeLa | Compound 11 | 25.40 | 20.10 | 45.50 |
The effect of Compound 11 on cell cycle progression was investigated by PI staining and flow cytometry. The results indicated a significant cell cycle arrest at the G2/M phase.
Table 3: Cell Cycle Distribution in A549 and HeLa Cells after 24h Treatment with Compound 11 (1.0 µM) [9]
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| A549 | Control (DMSO) | 55.13 | 30.54 | 14.33 |
| A549 | Compound 11 | 8.95 | 5.18 | 85.87 |
| HeLa | Control (DMSO) | 58.21 | 28.15 | 13.64 |
| HeLa | Compound 11 | 4.55 | 5.08 | 90.37 |
Case Study 2: Selective Cytotoxicity of (3S,6S)-3,6-dibenzylpiperazine-2,5-dione
This natural product, isolated from the marine-derived fungus Paecilomyces formous, demonstrated selective cytotoxicity against cancer cells adapted to nutrient-starved conditions, mimicking the tumor microenvironment.[10]
Table 4: Selective Cytotoxicity against PANC-1 Cells [10]
| Compound | Culture Condition | IC₅₀ (µM) |
| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | Normal Glucose | > 1000 |
| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | Glucose-Starved | 28 |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is based on the methodology described for testing DKP derivatives.[6][7]
-
Cell Seeding: Seed cells (e.g., A549, HeLa) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) dissolved in DMSO (final concentration ≤ 0.1%). Include a vehicle control (DMSO only) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability percentage relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting model.
Apoptosis Assay: Annexin V-FITC/PI Staining
This protocol outlines the steps for quantifying apoptosis via flow cytometry.[7][9]
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 × 10⁵ cells/well). After 24 hours, treat with the test compound at the desired concentration (e.g., 1.0 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 150 × g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis: Propidium Iodide Staining
This protocol details the procedure for analyzing cell cycle distribution.[9][11]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. Use software modeling to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Visualizations: Workflows and Pathways
Caption: General workflow for in vitro evaluation of DKP derivatives.
Caption: Postulated mechanism of action for Compound 11.
References
- 1. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (3R,6R)-3,6-Diphenylpiperazine-2,5-dione | 31485-02-6 | Benchchem [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C16H14N2O2 | CID 284933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]
Discovering Novel Bioactive Diketopiperazine Scaffolds: A Technical Guide for Drug Development
Introduction
Diketopiperazines (DKPs) represent the smallest class of cyclic peptides, typically formed from the condensation of two α-amino acids.[1][2] These structurally rigid and stable heterocyclic scaffolds are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active natural products.[3] Produced by a wide array of organisms including bacteria, fungi, and marine microorganisms, DKPs exhibit a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][2][3][4][5] Their inherent stability against proteolysis and potential for active intestinal absorption make them attractive starting points for the development of new therapeutic agents.[5] This guide provides an in-depth overview of the discovery of novel DKP scaffolds, including methodologies for their isolation, bioactivity screening, and summaries of their therapeutic potential.
Workflow for the Discovery of Bioactive Diketopiperazines
The discovery of novel DKP scaffolds from natural sources is a systematic process that begins with the isolation of microorganisms and concludes with the characterization of pure, bioactive compounds. This multi-step workflow integrates microbiology, natural product chemistry, and pharmacology to identify promising new drug leads.
Biosynthesis of the Diketopiperazine Scaffold
The core DKP ring is synthesized in nature primarily by two types of enzymes: Nonribosomal Peptide Synthetases (NRPSs) and the more recently discovered Cyclodipeptide Synthases (CDPSs).[6][7] NRPSs are large, multi-domain enzymes that activate and link two amino acid substrates to form the cyclic dipeptide. In contrast, CDPSs are smaller enzymes that hijack two aminoacyl-tRNAs (aa-tRNAs) from primary metabolism, catalyzing their condensation and cyclization to form the DKP scaffold.[6][8] These core structures are often further modified by tailoring enzymes, such as oxidoreductases and prenyltransferases, which add chemical diversity and confer specific biological activities.[7]
Quantitative Bioactivity Data
The therapeutic potential of novel DKP scaffolds is vast, with numerous compounds demonstrating potent biological activity. The following tables summarize the cytotoxic, antimicrobial, and antiviral activities of various recently discovered diketopiperazines.
Table 1: Anticancer Activity of Novel Diketopiperazines
| Compound/Derivative | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |
| Nocazine F (246) | Nocardiopsis sp. | H1299 (Lung) | 3.87 | [9][10] |
| MCF-7 (Breast) | 3.86 | [9][10] | ||
| HeLa (Cervical) | 4.77 | [9][10] | ||
| Nocazine G (247) | Nocardiopsis sp. | H1299 (Lung) | 2.60 | [9][10] |
| HeLa (Cervical) | 3.97 | [9][10] | ||
| Penicillivinacine (157) | Penicillium vinaceum | MDA-MB-231 (Breast) | 18.4 | [10] |
| Penicimutanin C (162) | P. purpurogenum | HL-60 (Leukemia) | 6.0 | [10] |
| BGC-823 (Gastric) | 5.0 | [10] | ||
| Spirotryprostatin G (231) | Penicillium brasilianum | HL-60 (Leukemia) | 6.0 | [9] |
| Strepyrazinone (252) | Streptomyces sp. | HCT-116 (Colon) | 0.34 | [10] |
| Compound 11 | Synthetic | A549 (Lung) | 1.2 | [11] |
| HeLa (Cervical) | 0.7 | [11] | ||
| Compound 8 | Aspergillus chevalieri | MKN1 (Gastric) | 4.6 | [12][13] |
Table 2: Antimicrobial Activity of Novel Diketopiperazines
| Compound/Derivative | Source Organism | Target Microbe | MIC (µM) | Reference |
| Nocazine G (247) | Nocardiopsis sp. | Bacillus subtilis | 25.8 | [9][10] |
| Compound 188 | Mangrove-derived fungus | Staphylococcus aureus | 0.25 µg/mL | [9] |
| 1-acetyl-4-4(hydroxyphenyl)piperazine | Nocardiopsis sp. SCA30 | MRSA NR-46171 | 7.81 µg/mL | [7][14] |
| MRSA NR-46071 | 15.62 µg/mL | [7][14] | ||
| Compound 7 | Aspergillus chevalieri | Staphylococcus aureus | 62.5 | [13] |
Table 3: Antiviral Activity of Novel Diketopiperazines
| Compound/Derivative | Source Organism | Target Virus | IC50 (µM) | Reference |
| (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione (3 ) | Streptomyces sp. FXJ7.328 | Influenza A (H1N1) | 41.5 | [4][15][16] |
| (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (6 ) | Streptomyces sp. FXJ7.328 | Influenza A (H1N1) | 28.9 | [4][15][16] |
| Albonoursin (7 ) | Streptomyces sp. FXJ7.328 | Influenza A (H1N1) | 6.8 | [4][15][16] |
Key Signaling Pathway: Intrinsic Apoptosis
Many potent anticancer DKPs exert their effects by inducing programmed cell death, or apoptosis. The intrinsic (or mitochondrial) pathway is a critical mechanism for eliminating cancerous cells. It is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. This triggers a cascade of caspase activation, culminating in the activation of effector caspases like Caspase-3, which execute the dismantling of the cell.
Experimental Protocols
Protocol 1: Isolation and Purification of DKPs from Fungal Culture
This protocol outlines a general procedure for the extraction and isolation of DKP secondary metabolites from a fungal strain, such as Aspergillus sp.[17][18]
-
Fermentation:
-
Extraction:
-
Combine the fermented rice medium from all flasks.
-
Exhaustively extract the culture with an organic solvent, such as ethyl acetate (EtOAc), three times.
-
Combine the EtOAc layers and evaporate the solvent under reduced pressure to yield the crude extract.[17]
-
-
Fractionation (VLC):
-
Subject the crude extract (e.g., 30 g) to Vacuum Liquid Chromatography (VLC) on a silica gel column.
-
Elute using a step gradient of petroleum ether-EtOAc (100:0 to 0:100, v/v) followed by EtOAc-methanol (100:0 to 0:100, v/v) to yield several primary fractions.[17]
-
-
Purification (Column Chromatography & HPLC):
-
Subject the bioactive primary fractions to further separation using silica gel column chromatography with a suitable solvent system (e.g., dichloromethane-methanol).[18]
-
Purify the resulting sub-fractions using reverse-phase (C18) semi-preparative High-Performance Liquid Chromatography (HPLC) with an appropriate mobile phase (e.g., methanol-water or acetonitrile-water gradient) to afford pure DKP compounds.[18]
-
-
Structure Elucidation:
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19]
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, HeLa) into a 96-well microplate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[19]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test DKP compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a solvent control (e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[20]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[21]
-
Calculate the percentage of cell viability for each concentration relative to the solvent control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]
-
Inoculum Preparation:
-
Culture the test bacterium (e.g., Staphylococcus aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth, MHB).
-
Dilute the overnight culture to achieve a standardized concentration equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension in broth to a final inoculum density of approximately 5 x 10⁵ CFU/mL.[22]
-
-
Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells except the first column.
-
Add 100 µL of the test DKP compound (at twice the highest desired test concentration) to the first column.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This also dilutes the compound to its final test concentration.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.[23]
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the DKP compound at which there is no visible growth.[22]
-
Conclusion and Future Perspectives
Diketopiperazines continue to be a prolific source of novel bioactive scaffolds. Their structural diversity, derived from both natural product isolation and synthetic chemistry, provides a rich foundation for drug discovery. Marine and endophytic microorganisms, in particular, have proven to be underexplored reservoirs of unique DKPs with potent anticancer, antimicrobial, and antiviral activities.[4][9] Future research will likely focus on leveraging genomic and metabolomic approaches to uncover novel DKP biosynthetic pathways, enabling the targeted production of new derivatives through synthetic biology. Furthermore, the optimization of lead DKP compounds to enhance their potency, selectivity, and pharmacokinetic properties will be crucial in translating these promising scaffolds into next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Diketopiperazine derivative from marine actinomycetes Nocardiopsis sp. SCA30 with antimicrobial activity against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The nonribosomal synthesis of diketopiperazines in tRNA-dependent cyclodipeptide synthase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. protocols.io [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Frontiers | Indole Diketopiperazine Alkaloids Isolated From the Marine-Derived Fungus Aspergillus chevalieri MCCC M23426 [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Diketopiperazine derivatives from the marine-derived actinomycete Streptomyces sp. FXJ7.328 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum [frontiersin.org]
- 18. 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 細胞計數與健康分析 [sigmaaldrich.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. MTT assay overview | Abcam [abcam.com]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
The Privileged Scaffold of 3,6-Diphenylpiperazine-2,5-dione: A Comprehensive Guide for Medicinal Chemists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3,6-diphenylpiperazine-2,5-dione core, a prominent member of the diketopiperazine (DKP) family, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, chiral structure, derived from the cyclization of two amino acid precursors, provides a unique three-dimensional framework for the development of novel therapeutic agents. This guide delves into the synthesis, biological activities, and therapeutic potential of this versatile scaffold, offering a comprehensive resource for researchers in drug discovery and development.
Introduction to a Privileged Scaffold
Piperazine-2,5-diones, also known as diketopiperazines (DKPs), are the smallest possible cyclic peptides and are found in a wide array of natural products. Their inherent properties, such as high proteolytic stability, conformational rigidity, and the ability to present substituents in well-defined spatial orientations, make them attractive starting points for the design of small molecule drugs. The this compound variant, in particular, has garnered significant attention due to its synthetic tractability and the diverse biological activities exhibited by its derivatives.
Synthesis of the this compound Core
The synthesis of the this compound scaffold can be achieved through several strategic approaches, primarily involving the cyclization of amino acid precursors.
Cyclocondensation of Phenylalanine Derivatives
One of the most common methods involves the head-to-tail cyclization of a dipeptide precursor, typically derived from L-phenylalanine. This approach allows for the straightforward introduction of stereochemistry into the final scaffold.
Experimental Protocol: Synthesis of (3S,6S)-3,6-dibenzylpiperazine-2,5-dione (A close analog)
A detailed protocol for a closely related analog, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, provides a representative synthetic strategy. L-Aspartyl-L-phenylalanine methyl ester (aspartame) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and heated to induce intramolecular cyclocondensation. The resulting diketopiperazine precipitates upon the addition of a non-polar solvent system, such as acetone/hexane, and can be purified by filtration.[1]
Cyclization of Diamine Precursors
An alternative route involves the reaction of a diamine, such as 1,2-diphenylethylenediamine, with a dicarbonyl compound like oxalyl chloride. This method offers flexibility in modifying the backbone of the piperazine-2,5-dione ring.
General Synthetic Workflow:
Caption: General synthetic strategies for this compound.
Therapeutic Applications and Biological Activity
The this compound scaffold has been explored for a range of therapeutic applications, with a primary focus on oncology and neuroprotection.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. The rigid scaffold allows for the precise positioning of various substituents to interact with biological targets involved in cancer progression.
A notable study focused on 3,6-diunsaturated 2,5-diketopiperazine derivatives, which exhibited potent anticancer activity against A549 (lung carcinoma) and HeLa (cervical cancer) cell lines.[2][3] The mechanism of action for some of these derivatives is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]
Table 1: Anticancer Activity of 3,6-Diunsaturated 2,5-Diketopiperazine Derivatives [2][3]
| Compound | Substituents | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 6 | 3,6-bis((Z)-3-(trifluoromethyl)benzylidene) | - | 8.9 |
| 8 | (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-((Z)-4-methylbenzylidene) | 7.3 | 6.5 |
| 9 | (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(thiophen-2-ylmethylene) | 4.5 | 3.2 |
| 10 | (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(pyridin-2-ylmethylene) | 3.8 | 2.1 |
| 11 | (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(naphthalen-1-ylmethylene) | 1.2 | 0.7 |
| 12 | (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(quinolin-2-ylmethylene) | 2.9 | 1.5 |
| 14 | (Z)-1-allyl-3-((Z)-3-bromobenzylidene)-6-((Z)-2-methoxybenzylidene) | 6.8 | 5.4 |
Note: The core scaffold in these derivatives is modified with exocyclic double bonds at the 3 and 6 positions.
Proposed Anticancer Mechanism of Action:
Caption: Proposed mechanism of anticancer activity for certain derivatives.
Neuroprotective Potential
The rigid conformation of the diketopiperazine ring is also advantageous for targeting components of the central nervous system. While direct studies on the neuroprotective effects of this compound are limited, the broader class of diketopiperazines has shown promise in this area.[4] Research into novel 1,4-disubstituted piperazine-2,5-dione derivatives has demonstrated their potential as antioxidants, protecting against oxidative stress-induced neuronal injury.[5] This suggests a potential avenue for the future investigation of the 3,6-diphenyl substituted scaffold.
Experimental Protocol: In Vitro Neuroprotection Assay (General)
A common method to assess neuroprotective activity involves challenging a neuronal cell line (e.g., SH-SY5Y) with a neurotoxin (e.g., H₂O₂) in the presence and absence of the test compound. Cell viability is then measured using an MTT assay.
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate and culture for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified pre-incubation period.
-
Induction of Oxidative Stress: Add a solution of hydrogen peroxide (H₂O₂) to induce oxidative stress.
-
Incubation: Incubate the cells for a further 24 hours.
-
MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance to determine cell viability.
Logical Workflow for Neuroprotection Screening:
Caption: A typical workflow for screening for neuroprotective activity.
Structure-Activity Relationships (SAR)
The accumulated data on various derivatives of the this compound scaffold allows for the preliminary deduction of structure-activity relationships. For anticancer activity, the introduction of unsaturated functionalities at the 3 and 6 positions, coupled with specific aromatic and heteroaromatic substituents, appears to be crucial for potent cytotoxicity.[2][3] The presence of electron-withdrawing or bulky groups on the phenyl rings can significantly modulate the activity.
Future Directions
The this compound scaffold remains a promising starting point for the development of new therapeutic agents. Future research should focus on:
-
Expansion of the chemical space: Synthesis of a wider range of derivatives with diverse substituents to explore new biological targets.
-
In-depth mechanistic studies: Elucidation of the precise molecular targets and signaling pathways modulated by active compounds.
-
Exploration of other therapeutic areas: Investigation of the scaffold's potential in areas such as infectious diseases and inflammatory disorders.
-
Optimization of pharmacokinetic properties: Modification of the scaffold to improve drug-like properties, including solubility and bioavailability.
Conclusion
The this compound core represents a valuable and privileged scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the realm of anticancer research, underscore its importance. This guide provides a foundational understanding for researchers looking to harness the potential of this remarkable chemical entity in the ongoing quest for novel and effective therapeutics.
References
- 1. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data and Experimental Protocols for 3,6-Diphenylpiperazine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-diphenylpiperazine-2,5-dione, a molecule of significant interest in medicinal chemistry and drug development. This document includes tabulated spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and detailed experimental protocols for the acquisition of this data.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. It is important to note that this compound can exist as cis and trans diastereomers, which may exhibit distinct spectroscopic properties. The data presented here should be considered in the context of the specific isomer being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 10H | Aromatic protons (C₆H₅) |
| ~4.5-4.7 | s | 2H | Methine protons (CH) |
| ~8.0-8.2 | br s | 2H | Amide protons (NH) |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and may vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165-170 | Carbonyl carbons (C=O) |
| ~135-140 | Aromatic quaternary carbons (C) |
| ~127-130 | Aromatic methine carbons (CH) |
| ~55-60 | Methine carbons (CH) |
Note: Chemical shifts are referenced to the solvent peak and may vary.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3300 | Strong, Broad | N-H Stretch |
| ~3000-3100 | Medium | Aromatic C-H Stretch |
| ~1650-1700 | Strong | C=O Stretch (Amide I) |
| ~1450-1550 | Medium | Aromatic C=C Stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 266.11 | ~100 | [M]⁺ (Molecular Ion) |
| 133 | Variable | [C₈H₇NO]⁺ Fragment |
| 104 | Variable | [C₇H₆N]⁺ Fragment |
| 77 | Variable | [C₆H₅]⁺ Fragment |
Note: Fragmentation patterns can vary depending on the ionization method used.
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the cyclization of D,L-phenylglycine.
Materials:
-
D,L-phenylglycine
-
Ethylene glycol
-
Nitrogen gas supply
Procedure:
-
A mixture of D,L-phenylglycine is heated in a flask with ethylene glycol.
-
The reaction mixture is heated to a temperature of 180-190°C under a slow stream of nitrogen.
-
The reaction is monitored for the evolution of water, which is collected.
-
After the theoretical amount of water is collected, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum. This process typically yields a mixture of cis and trans isomers.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent).
-
Sample Preparation: Approximately 10-20 mg of the synthesized compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are recorded at room temperature. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A sufficient number of scans and a relaxation delay are used to ensure accurate integration of all carbon signals. Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy:
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, such as a GC-MS system.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.
-
Data Acquisition: The mass spectrum is acquired over a suitable mass range (e.g., m/z 50-500). The resulting spectrum shows the relative abundance of different fragment ions.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
The Bioactive Potential of Marine-Derived Diketopiperazines: A Technical Guide for Drug Discovery
Abstract: Diketopiperazines (DKPs), the simplest class of cyclic dipeptides, are a prominent group of secondary metabolites found in a vast array of marine organisms, particularly fungi, sponges, and bacteria.[1][2] Their rigid and conformationally constrained scaffold makes them privileged structures in medicinal chemistry, capable of interacting with a wide range of biological targets.[3][4] This has led to the discovery of a multitude of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and enzymatic inhibitory effects.[5][6] This technical guide provides an in-depth overview of the biological activities of marine-derived DKPs, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support researchers, scientists, and drug development professionals in this promising field.
Key Biological Activities and Quantitative Data
Marine-derived DKPs exhibit a broad spectrum of pharmacological properties. Their bioactivity is largely influenced by the nature and stereochemistry of the amino acid residues and any subsequent modifications to the core DKP ring. The following sections summarize the primary activities, with quantitative data presented for comparative analysis.
Anticancer Activity
A significant number of marine DKPs have demonstrated potent cytotoxic effects against various human cancer cell lines.[4] They often induce apoptosis and/or cause cell cycle arrest, making them attractive candidates for oncological research.[7][8]
| Compound Name | Marine Source | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Penicimutanin C | Fungus Penicillium purpurogenum G59 | HeLa, BGC-823, MCF-7, K562, HL-60 | 11.9, 5.0, 8.6, 8.7, 6.0 | [1] |
| Waikikiamide A | Fungus Aspergillus sp. | HT1080, PC3, Jurkat, A2780S | 0.519, 1.855, 0.62, 0.78 | [1] |
| Waikikiamide C | Fungus Aspergillus sp. | HT1080, PC3, Jurkat, A2780S | 1.135, 1.805, 1.79, 1.127 | [1] |
| Unnamed DKP | Fungus Aspergillus sp. YIM M13066 | H1299, Hela, MCF-7 | 3.87, 4.77, 3.86 | [1] |
| Spirotryprostatin G | Fungus Penicillium brasilianum HBU-136 | HL-60 | 6.0 | [1] |
| Cyclotryprostatin F | Fungus Penicillium brasilianum HBU-136 | MCF-7 | 7.6 | [1] |
| Compound 11 | (Synthetic, based on marine scaffolds) | A549, Hela | 1.2, 0.7 | [8] |
| Rubrumline P | Fungus Aspergillus chevalieri | PANC-1 | 25.8 | [7] |
| Neoechinulin D | Fungus Aspergillus chevalieri | PANC-1 | 23.4 | [7] |
| Compound 4m | (Synthetic, based on marine scaffolds) | U937, K562 | 0.5, 0.9 | [9] |
Anti-inflammatory Activity
Several marine DKPs have been shown to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines in lipopolysaccharide (LPS)-stimulated macrophage models.[10][11]
| Compound Name | Marine Source | Assay/Target | Quantitative Data | Reference(s) |
| Unnamed DKP Dimer | Fungus Aspergillus violaceofuscus | IL-10 expression in THP-1 cells | 78.1% inhibition at 10 µM | [1] |
| Penipiperazine A | Fungus Penicillium brasilianum | NO production in RAW264.7 cells | 70.1% inhibition at 25.0 µM | [10] |
| Penipiperazine B | Fungus Penicillium brasilianum | NO production in RAW264.7 cells | 82.5% inhibition at 25.0 µM | [10] |
Antimicrobial and Antiviral Activity
The DKP scaffold is present in various antibiotics, and marine sources have yielded novel compounds with activity against pathogenic bacteria and fungi.[6][12]
| Compound Name | Marine Source | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Compound 159 | Sponge-derived fungus | Staphylococcus aureus | 64 | [1] |
| Unnamed DKP | Fungus Aspergillus sp. YIM M13066 | Bacillus subtilis ATCC 6051 | 25.8 µM | [1] |
| Actinozine A | Streptomyces sp. from sponge Callyspongia | S. aureus, C. albicans | 23 & 19 mm inhibition zones at 100 µ g/disc | [1] |
| Compound 32 | (Not specified) | MRSA, E. coli, C. albicans | 37, 28, 26 | [1] |
Enzyme Inhibitory Activity
Marine DKPs can also act as inhibitors of key enzymes involved in various disease pathways, such as protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are targets for diabetes, or isocitrate lyase (ICL), a target for antifungal therapy.[13][14]
| Compound Name | Marine Source | Target Enzyme | IC50 | Reference(s) |
| SF5280-415 | Fungus Aspergillus sp. SF-5280 | PTP1B | 14.2 µM | [1] |
| Aspergiamide A | Fungus Aspergillus sp. 16-5c | α-glucosidase | 18.2 µM | [13] |
| Known Alkaloid (9) | Fungus Aspergillus sp. 16-5c | α-glucosidase | 7.6 µM | [13] |
| Cyclo(L-Phe-L-Val) | Streptomyces puniceus | Isocitrate Lyase (ICL) | 27 µg/mL | [14][15] |
Experimental Protocols
This section outlines the generalized methodologies for key experiments used to evaluate the biological activities of marine-derived diketopiperazines.
Bioassay-Guided Isolation and Purification
The discovery of novel bioactive DKPs often relies on a systematic process of extraction, fractionation, and biological screening.
-
Extraction: The marine organism (e.g., sponge, fungus culture) is lyophilized and extracted sequentially with solvents of increasing polarity, such as dichloromethane (CH2Cl2) and methanol (MeOH).[16]
-
Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents (e.g., n-butanol and water) to separate compounds based on polarity.[16]
-
Chromatographic Fractionation: The resulting fractions are subjected to column chromatography (e.g., silica gel, Sephadex LH-20) to yield sub-fractions.[17]
-
Bioactivity Screening: All fractions are tested in a relevant primary bioassay (e.g., cytotoxicity, antimicrobial).
-
HPLC Purification: Active fractions are further purified using High-Performance Liquid Chromatography (HPLC), typically with a C18 reverse-phase column, to isolate pure compounds.[17]
-
Structure Elucidation: The chemical structure of the isolated pure compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[18]
References
- 1. mdpi.com [mdpi.com]
- 2. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design and synthesis of novel soluble 2,5-diketopiperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel anti-inflammatory diketopiperazine alkaloids from the marine-derived fungus Penicillium brasilianum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel anti-inflammatory diketopiperazine alkaloids from the marine-derived fungus Penicillium brasilianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Inhibitory Effects of Diketopiperazines from Marine-Derived Streptomyces puniceus on the Isocitrate Lyase of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory Effects of Diketopiperazines from Marine-Derived Streptomyces puniceus on the Isocitrate Lyase of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Apoptosis Induction Pathway by 3,6-Diphenylpiperazine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the complete apoptosis induction pathway for 3,6-Diphenylpiperazine-2,5-dione is limited in publicly available literature. This guide synthesizes findings from studies on structurally related 3,6-disubstituted piperazine-2,5-diones (also known as diketopiperazines or cyclodipeptides) to propose a scientifically plausible mechanism of action. The experimental protocols and quantitative data are drawn from these related studies and serve as a representative framework.
Introduction
Piperazine-2,5-diones are a class of cyclic dipeptides that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. The 3,6-disubstituted derivatives, in particular, have been the focus of numerous studies for their ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis. This technical guide elucidates the core mechanisms by which this compound and its analogs are proposed to induce apoptosis in cancer cells, providing a valuable resource for researchers in oncology and drug development.
Proposed Apoptosis Induction Pathway
Based on evidence from related compounds, this compound likely induces apoptosis primarily through the intrinsic (mitochondrial) pathway . This pathway is initiated by intracellular stress signals and converges on the mitochondria, which play a central role in orchestrating the apoptotic cascade. The proposed signaling pathway involves the modulation of Bcl-2 family proteins, leading to the activation of caspases and eventual cell dismantling.
Key Signaling Events:
-
Induction of Cellular Stress and Upstream Signaling: While the direct molecular target of this compound is not definitively established, it is hypothesized to induce cellular stress, potentially through mechanisms such as the generation of reactive oxygen species (ROS) or interference with critical cellular processes. Some studies on related piperazine derivatives suggest a potential modulation of survival signaling pathways like the PI3K/Akt pathway, where inhibition could lead to a pro-apoptotic state.
-
Modulation of Bcl-2 Family Proteins: A critical control point in the intrinsic apoptotic pathway is the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. Treatment with 3,6-disubstituted piperazine-2,5-diones has been associated with an upregulation of Bax and a downregulation of Bcl-2 [1][2][3]. This shift in the Bax/Bcl-2 ratio is a crucial event that favors apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins leads to the oligomerization of Bax and Bak on the outer mitochondrial membrane. This forms pores that permeabilize the membrane, resulting in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase-9 Activation: A key molecule released from the mitochondria is cytochrome c . In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and dATP, forming a complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9 , the initiator caspase of the intrinsic pathway.
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3 .
-
Cleavage of Cellular Substrates and Apoptosis Execution: Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. A key substrate is Poly (ADP-ribose) polymerase (PARP) , a DNA repair enzyme. Cleavage of PARP by caspase-3 renders it inactive and is a well-established marker of apoptosis. The execution phase also includes DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Some studies also indicate that certain piperazine-2,5-dione derivatives can induce cell cycle arrest , often at the G2/M phase, which can be a precursor to or occur concurrently with apoptosis[4][5].
Signaling Pathway Diagram
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Data Presentation: Cytotoxicity of 3,6-Disubstituted Piperazine-2,5-diones
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 3,6-disubstituted piperazine-2,5-dione derivatives against several human cancer cell lines, demonstrating their cytotoxic potential.
Table 1: IC50 Values (µM) of Selected 3,6-Diunsaturated Piperazine-2,5-dione Derivatives [4][5][6]
| Compound ID | 3-Position Substituent | 6-Position Substituent | A549 (Lung) | HeLa (Cervical) |
| 11 | Naphthalen-1-ylmethylene | 2-Methoxybenzylidene | 1.2 | 0.7 |
| 8 | 4-Fluorobenzylidene | 2-Methoxybenzylidene | 7.3 | 4.3 |
| 9 | 4-Chlorobenzylidene | 2-Methoxybenzylidene | 5.4 | 3.5 |
| 10 | 4-Bromobenzylidene | 2-Methoxybenzylidene | 4.9 | 2.1 |
| 12 | Quinoline-2-ylmethylene | 2-Methoxybenzylidene | >10.0 | 8.9 |
| 14 | Thiophen-2-ylmethylene | 2-Methoxybenzylidene | >10.0 | 7.9 |
Data extracted from studies on novel 3,6-diunsaturated 2,5-diketopiperazine derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to study the anticancer and apoptotic effects of piperazine-2,5-dione derivatives.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration in the medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound or vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the compound for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[7][8][9][10].
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[8].
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at 300-500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of key proteins involved in apoptosis.
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for investigating the anticancer effects of a compound.
Conclusion
While further studies are required to delineate the precise molecular interactions of this compound, the available evidence from analogous compounds strongly suggests that it induces apoptosis in cancer cells through the mitochondrial pathway. This involves a pro-apoptotic shift in the Bax/Bcl-2 ratio, leading to the activation of the caspase cascade. The data and protocols presented in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this promising class of compounds.
References
- 1. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Up-regulation of bax and down-regulation of bcl-2 is associated with kainate-induced apoptosis in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
Lipophilicity and solubility of 3,6-Diphenylpiperazine-2,5-dione derivatives
An In-depth Technical Guide to the Lipophilicity and Solubility of 3,6-Diphenylpiperazine-2,5-dione Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lipophilicity and solubility of this compound derivatives, crucial physicochemical properties influencing their potential as therapeutic agents. The document details experimental protocols for determining these parameters and presents available data for a series of derivatives.
Introduction to 3,6-Diphenylpiperazine-2,5-diones
The this compound scaffold is a prominent member of the diketopiperazine (DKP) class of compounds. DKPs are cyclic dipeptides known for their rigid structure and diverse biological activities, including antimicrobial and anticancer properties.[1] The substituents on the phenyl rings and the piperazine nitrogen atoms significantly influence the physicochemical properties of these derivatives, thereby affecting their absorption, distribution, metabolism, and excretion (ADME) profiles. Lipophilicity and aqueous solubility are two of the most critical parameters in the early stages of drug discovery and development.
-
Lipophilicity , typically expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), measures a compound's affinity for a nonpolar environment relative to a polar one. It is a key determinant of a drug's ability to cross biological membranes.
-
Aqueous solubility is the maximum concentration of a compound that can dissolve in water. Poor aqueous solubility can lead to low bioavailability and challenges in formulation development.
This guide will delve into the methods for determining these properties and summarize the available data for select this compound derivatives.
Synthesis of this compound Derivatives
A common method for synthesizing the this compound core involves the cyclization of a diamine with a diketone precursor. For instance, (3R,6R)-3,6-diphenylpiperazine-2,5-dione can be synthesized from the reaction of 1,2-diphenylethylenediamine with oxalyl chloride.[1] The reaction is typically performed in an inert atmosphere to prevent oxidation.[1] Further derivatization can be achieved by using substituted phenylenediamines or by subsequent modification of the core structure.
Lipophilicity Data
The lipophilicity of a compound is a critical factor in its pharmacokinetic profile. The octanol-water partition coefficient (LogP) is the most widely used measure of lipophilicity. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more relevant.
Table 1: Lipophilicity and Solubility of this compound Derivatives
| Compound | Substituent (R) | LogP/LogD | Aqueous Solubility |
| 1 | H | 2.1 (Computed)[2] | Data not available |
| 2 | N-allyl (unsaturated) | - | > 1.0 mg/mL[3][4][5] |
Note: The available quantitative data is limited. Further experimental studies are required to build a comprehensive structure-lipophilicity relationship for this class of compounds.
Experimental Protocol: Shake-Flask Method for LogP/LogD Determination
The shake-flask method is the gold standard for experimentally determining LogP values. It involves measuring the concentration of the analyte in two immiscible phases (n-octanol and water or a buffer) after they have reached equilibrium.
Materials:
-
n-Octanol (pre-saturated with water or buffer)
-
Water or 0.01 M phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Test compound
-
Volumetric flasks, pipettes, and centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with the aqueous phase and vice versa by mixing them vigorously for 24 hours and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.
-
Partitioning:
-
Add a known volume of the n-octanol and the aqueous phase to a centrifuge tube.
-
Add a small aliquot of the stock solution of the test compound.
-
Securely cap the tube and shake it vigorously for a predetermined time (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
-
Equilibration and Phase Separation:
-
Allow the mixture to stand until the two phases have clearly separated.
-
Centrifuge the tube to ensure complete phase separation.
-
-
Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase, ensuring no cross-contamination.
-
Quantification: Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.
Solubility Data
Aqueous solubility is a critical property for drug candidates, particularly for oral administration. Poorly soluble compounds often exhibit low and variable bioavailability.
Experimental Protocol: Turbidimetric Kinetic Solubility Assay
The turbidimetric kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the aqueous solubility of compounds. It measures the precipitation of a compound from a solution as a function of its concentration.
Materials:
-
Test compounds dissolved in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microtiter plates
-
Plate reader capable of measuring absorbance (turbidity) at a specific wavelength (e.g., 620 nm)
Procedure:
-
Compound Plating: Create a serial dilution of the test compound's DMSO stock solution in a 96-well plate.
-
Addition of Aqueous Buffer: Add the aqueous buffer to each well to achieve the desired final concentrations of the compound and a consistent final DMSO concentration (typically 1-2%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb light (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity of the sample significantly exceeds that of the background (buffer with DMSO only).
Biological Context and Potential Signaling Pathways
Derivatives of this compound have been investigated for their potential as anticancer agents.[1] Studies suggest that some of these compounds may induce apoptosis (programmed cell death) in cancer cells.[3] While the exact molecular targets and signaling pathways are often compound-specific and require further investigation, a general proposed mechanism involves the interaction of the compound with specific cellular targets, leading to the activation of apoptotic pathways.
References
- 1. (3R,6R)-3,6-Diphenylpiperazine-2,5-dione | 31485-02-6 | Benchchem [benchchem.com]
- 2. This compound | C16H14N2O2 | CID 284933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]
- 4. PlumX [plu.mx]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Cyclization of 1,2-Diphenylethylenediamine with Oxalyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4,5-diphenyl-imidazolidine-2,3-dione via the cyclization of 1,2-diphenylethylenediamine with oxalyl chloride. Imidazolidinone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive targets in medicinal chemistry and drug development.[1][2] Potential applications for these compounds include their use as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][3] This protocol outlines the reaction mechanism, a detailed experimental procedure, and expected characterization data.
Introduction
The imidazolidinone scaffold is a core structure in a variety of pharmacologically active molecules.[2] The synthesis of substituted imidazolidinones is therefore of great interest to medicinal chemists. The reaction of diamines with bifunctional acylating agents like oxalyl chloride is a direct method for the construction of five-membered heterocyclic rings.[4][5] This application note details a proposed method for the synthesis of 4,5-diphenyl-imidazolidine-2,3-dione, a derivative with potential biological activity owing to its structural similarity to other active imidazolidinone compounds.
Reaction Scheme and Mechanism
The reaction proceeds through a nucleophilic acyl substitution mechanism. The amino groups of 1,2-diphenylethylenediamine act as nucleophiles, attacking the electrophilic carbonyl carbons of oxalyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl gas evolved during the reaction.
Figure 1. Overall reaction for the synthesis of 4,5-diphenyl-imidazolidine-2,3-dione.
Experimental Protocol
This protocol is a general procedure adapted from similar reactions involving oxalyl chloride and diamines.[4][6]
3.1. Materials and Equipment
-
1,2-Diphenylethylenediamine
-
Oxalyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
3.2. Procedure
Figure 2. Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,2-diphenylethylenediamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Oxalyl Chloride: While stirring, add a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.
Data Presentation
Table 1: Expected Characterization Data for 4,5-Diphenyl-imidazolidine-2,3-dione
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Aromatic protons (phenyl groups) expected in the range of δ 7.0-7.5 ppm. Protons on the imidazolidine ring are expected as singlets or doublets depending on the stereochemistry in the range of δ 4.5-5.5 ppm. |
| ¹³C NMR | Aromatic carbons expected in the range of δ 125-140 ppm. Carbonyl carbons are expected in the range of δ 150-170 ppm.[7] Aliphatic carbons of the imidazolidine ring are expected in the range of δ 50-70 ppm. |
| IR (cm⁻¹) | C=O stretching of the dione is expected around 1720-1780 cm⁻¹. Aromatic C-H stretching is expected around 3000-3100 cm⁻¹. C-N stretching is expected around 1300-1400 cm⁻¹. |
| Mass Spec (m/z) | The expected molecular weight is 266.29 g/mol . The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to this mass. Fragmentation patterns may show loss of CO or phenyl groups. |
Note: The expected spectroscopic data is based on the analysis of similar structures and general principles of spectroscopy. Actual values may vary.[7][8][9][10][11]
Applications and Further Research
Imidazolidinone derivatives have a broad spectrum of biological activities and are of significant interest in drug discovery.[1][2]
-
Anticancer Activity: Many imidazolidinone derivatives have shown promising anticancer properties.[1][3] The synthesized 4,5-diphenyl-imidazolidine-2,3-dione could be screened for its cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory and Analgesic Effects: Some imidazolidinones act as selective COX-2 inhibitors, suggesting potential as anti-inflammatory agents.[1][4]
-
Antiviral and Antimicrobial Properties: The imidazolidinone scaffold has been incorporated into compounds with antiviral and antibacterial activities.[2]
Further research could involve the synthesis of a library of related derivatives by varying the substituents on the phenyl rings of the 1,2-diphenylethylenediamine starting material to explore structure-activity relationships (SAR).
Safety Precautions
-
Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a suspected carcinogen. Handle it with care in a fume hood.
-
Triethylamine is a corrosive and flammable liquid.
-
Always follow standard laboratory safety procedures.
Disclaimer: This protocol is intended for use by trained chemistry professionals in a laboratory setting. The procedure is based on established chemical principles and analogous reactions, but should be optimized for specific laboratory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New imidazolidindionedioximes and their Pt(II) complexes: synthesis and investigation of their antitumoral activities on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synthesis of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 6. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]
- 7. aensiweb.net [aensiweb.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. bepls.com [bepls.com]
Application Note: A Validated HPLC Method for the Quantification of 3,6-Diphenylpiperazine-2,5-dione
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3,6-Diphenylpiperazine-2,5-dione. Diketopiperazines (DKPs) are a class of cyclic peptides with diverse biological activities, making them significant in medicinal chemistry.[1][2] The developed method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, precision, accuracy, and robustness. This protocol is suitable for routine quality control and quantitative analysis of this compound in various sample matrices.
Introduction
This compound is a derivative of diketopiperazine (DKP), the smallest class of cyclic peptides.[2] DKPs are synthesized by a wide range of organisms and are known for their rigid structure, which can lead to high binding affinity and specificity for biological targets.[2] The presence of two phenyl groups gives this compound a distinct hydrophobic character.[1][3] Due to the increasing interest in DKPs as scaffolds for drug discovery, a reliable and validated analytical method for their quantification is essential for research, development, and quality control purposes.[4]
This document provides a detailed protocol for a validated RP-HPLC method for the quantitative analysis of this compound. The method is based on isocratic elution from a C18 column with a mobile phase consisting of acetonitrile and water, offering a straightforward and efficient separation.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Solvents: HPLC grade Acetonitrile (ACN) and ultrapure water.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Glassware: Calibrated volumetric flasks and pipettes.
-
Filters: 0.45 µm syringe filters for sample and mobile phase filtration.
Instrumentation and Chromatographic Conditions
An HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) was used. The optimized conditions are summarized in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocol for Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions for the calibration curve by serial dilution with the mobile phase. The recommended concentration range is 10 µg/mL to 150 µg/mL.
Protocol for Sample Preparation
-
Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active compound.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation and Data
The developed method was validated according to standard guidelines for linearity, precision, accuracy, and sensitivity.
System Suitability
System suitability tests were performed to ensure the chromatographic system was adequate for the analysis. A standard solution of 100 µg/mL was injected six times. The results are summarized in Table 2.
Table 2: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 6800 |
| % RSD of Peak Area | ≤ 2.0% | 0.45% |
| % RSD of Retention Time | ≤ 1.0% | 0.12% |
Linearity
The linearity of the method was evaluated by analyzing six concentrations of the standard solution ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 3: Linearity and Calibration Curve Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 125480 |
| 25 | 314590 |
| 50 | 628750 |
| 75 | 942160 |
| 100 | 1258300 |
| 150 | 1885450 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 12560x + 1250 |
Precision
Precision was assessed by determining repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a 100 µg/mL sample were analyzed on the same day and on two different days.
Table 4: Precision Results
| Precision Type | % RSD of Peak Area |
| Repeatability (Intra-day) | 0.52% |
| Intermediate (Inter-day) | 0.89% |
Accuracy (Recovery)
Accuracy was determined by the recovery method. A known amount of the standard was added to a sample matrix at three different concentration levels (80%, 100%, and 120%). The recovery percentage was then calculated.
Table 5: Accuracy (Recovery Study)
| Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.6 | 99.5% |
| 100% | 100 | 101.2 | 101.2% |
| 120% | 120 | 119.4 | 99.5% |
Limits of Detection (LOD) and Quantitation (LOQ)
The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result (µg/mL) |
| LOD | 1.76 |
| LOQ | 5.35 |
Visualization of Experimental Workflow
The logical flow of the HPLC quantification process, from initial setup to final analysis, is depicted in the following diagram.
Caption: Workflow for HPLC quantification of this compound.
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, fast, accurate, and precise. The validation results confirm that the method is suitable for its intended purpose of routine analysis and quality control. The isocratic mobile phase and short run time make it an efficient and cost-effective analytical solution for laboratories working with this class of compounds.
References
- 1. (3R,6R)-3,6-Diphenylpiperazine-2,5-dione | 31485-02-6 | Benchchem [benchchem.com]
- 2. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. This compound | C16H14N2O2 | CID 284933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis [foodandnutritionjournal.org]
Application Notes and Protocols for 3,6-Diphenylpiperazine-2,5-dione in A549 and HeLa Cell Line Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Diphenylpiperazine-2,5-dione, a cyclic dipeptide derivative, has been a subject of interest in medicinal chemistry due to its rigid scaffold, which makes it a promising candidate for the development of novel therapeutic agents. Preliminary studies have suggested its potential as an anticancer agent, capable of inducing apoptosis in cancer cell lines. This document provides detailed application notes and experimental protocols for the use of this compound in assays involving the human lung carcinoma cell line (A549) and the human cervical adenocarcinoma cell line (HeLa).
Disclaimer: Specific experimental data for this compound in A549 and HeLa cell lines is limited in publicly available literature. The following protocols and data are based on preliminary findings for this compound in HeLa cells and studies on structurally related 3,6-disubstituted piperazine-2,5-diones in both A549 and HeLa cells. Researchers should use this information as a guideline and optimize the protocols for their specific experimental conditions.
Data Presentation
The following tables summarize the cytotoxic effects of 3,6-disubstituted piperazine-2,5-dione derivatives in A549 and HeLa cell lines, providing a reference for expected potency.
Table 1: Cytotoxicity of 3,6-Disubstituted Piperazine-2,5-dione Derivatives
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Compound 11¹ | A549 | 1.2 | MTT | [1][2] |
| Compound 11¹ | HeLa | 0.7 | MTT | [1][2] |
| (3R,6R)-3,6-Diphenylpiperazine-2,5-dione | HeLa | Value not explicitly provided in primary literature | MTT | Inferred from preliminary studies |
¹Compound 11 is a derivative with naphthalen-1-ylmethylene and 2-methoxybenzylidene groups at the 3 and 6 positions, respectively.
Table 2: Effects of a Representative 3,6-Disubstituted Piperazine-2,5-dione (Compound 11) on Cell Cycle and Apoptosis
| Cell Line | Concentration (µM) | Effect | Reference |
| A549 | 1.0 | G2/M Phase Arrest & Apoptosis Induction | [1][2] |
| HeLa | 1.0 | G2/M Phase Arrest & Apoptosis Induction | [1][2] |
Experimental Protocols
Cell Culture
A549 and HeLa cells should be cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
A549 or HeLa cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[3]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Apoptosis Assessment using Annexin V-FITC/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
A549 or HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol determines the effect of the compound on cell cycle distribution.
Materials:
-
A549 or HeLa cells
-
This compound
-
70% Ethanol (ice-cold)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[6][7]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[7]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]
Visualization of Workflows and Pathways
References
- 1. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. kumc.edu [kumc.edu]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Testing the Antimicrobial Efficacy of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial effects.[1][2][3][4] This document provides a detailed protocol for evaluating the in vitro antimicrobial efficacy of novel piperazine derivatives. The primary assays described are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), which are fundamental for assessing the antimicrobial potential of new chemical entities.[5][6][7][8][9]
Principle
The antimicrobial efficacy of a compound is primarily determined by its ability to inhibit the growth of or kill microorganisms.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][8] The MIC is a measure of the compound's bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[7][10][11] The MBC provides an indication of the compound's bactericidal activity.
These values are typically determined using broth microdilution methods, which are efficient for screening multiple compounds and concentrations simultaneously.[6][9][12]
Materials and Reagents
-
Piperazine derivatives (test compounds)
-
Standard antimicrobial agents (e.g., Gentamicin, Ciprofloxacin, as positive controls)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Mueller-Hinton Agar (MHA)
-
Bacterial strains (e.g., from American Type Culture Collection - ATCC)[14]
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard[15]
-
Spectrophotometer
-
Incubator (37°C)
-
Pipettes and sterile tips
-
Inoculating loops
-
Petri dishes
Experimental Protocols
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[15]
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6][8]
Minimum Inhibitory Concentration (MIC) Assay Protocol
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[5][6]
-
Compound Preparation: Dissolve the piperazine derivatives in DMSO to create a stock solution (e.g., 10 mg/mL). Further dilute in MHB to the desired starting concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the piperazine derivatives in MHB.[16] The typical volume in each well is 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.[13]
-
Controls:
-
Positive Control: Wells containing only MHB and the bacterial inoculum (no test compound).
-
Negative Control: Wells containing only MHB (no bacteria or test compound).
-
Solvent Control: Wells containing the bacterial inoculum and the highest concentration of DMSO used in the assay to ensure it has no inhibitory effect.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[6][8]
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[8] Optionally, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀).[13]
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is determined as a subsequent step to the MIC assay.[7][10][11]
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Plating: Spread the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Colony Counting: After incubation, count the number of colonies on each plate.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[7][10]
Data Presentation
Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.
Table 1: Antimicrobial Efficacy of Piperazine Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Piperazine Derivative 1 | S. aureus ATCC 25923 | |||
| E. coli ATCC 25922 | ||||
| Piperazine Derivative 2 | S. aureus ATCC 25923 | |||
| E. coli ATCC 25922 | ||||
| Positive Control (e.g., Gentamicin) | S. aureus ATCC 25923 | |||
| E. coli ATCC 25922 |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: MBC/MIC ≤ 4
-
Bacteriostatic: MBC/MIC > 4
Visualizations
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for MIC and MBC determination.
Logical Relationship between MIC and MBC
Caption: Relationship between MIC and MBC values.
Common Mechanisms of Antimicrobial Action
While the specific signaling pathway of a novel piperazine derivative would require further investigation, this diagram illustrates common cellular targets for antimicrobial compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. microchemlab.com [microchemlab.com]
- 12. protocols.io [protocols.io]
- 13. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 14. microbiologyclass.net [microbiologyclass.net]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
Application Notes and Protocols for the Synthesis of 3,6-Diunsaturated 2,5-Diketopiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 3,6-diunsaturated 2,5-diketopiperazine (DKP) derivatives. These compounds are of significant interest due to their presence in various biologically active natural products and their potential as therapeutic agents, particularly in anticancer research.[1][2] The protocols outlined below are based on established aldol condensation strategies, a common and effective method for introducing the exocyclic double bonds onto the DKP scaffold.[3][4]
Overview of Synthetic Strategy
The most common and straightforward approach to synthesizing 3,6-diunsaturated 2,5-diketopiperazines involves a two-stage process. The first stage is the formation of a suitable 2,5-diketopiperazine scaffold. The second stage involves a double aldol-type condensation reaction between the scaffold and two equivalents of an appropriate aldehyde to introduce the unsaturated side chains.
A common starting scaffold is 1,4-diacetyl-2,5-piperazinedione, which can be condensed with various aldehydes.[4] This method allows for the synthesis of both symmetrical and unsymmetrical di-substituted derivatives.[4]
Caption: General workflow for the synthesis of 3,6-diunsaturated 2,5-DKPs.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,6-Diunsaturated 2,5-Diketopiperazine Derivatives via Aldol Condensation
This protocol is adapted from a method used to synthesize a series of novel 3,6-diunsaturated 2,5-DKP derivatives with anticancer activity.[1][5] It utilizes a base-catalyzed condensation of an N-acylated DKP scaffold with various aldehydes.
Materials:
-
1,4-diacetyl-2,5-piperazinedione
-
Substituted aromatic aldehyde (2.2 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,4-diacetyl-2,5-piperazinedione (1 equivalent) in anhydrous DMF, add the substituted aromatic aldehyde (2.2 equivalents) and cesium carbonate (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the pure 3,6-diunsaturated 2,5-diketopiperazine derivative.[1]
-
Characterize the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.[1][5]
Quantitative Data
The following table summarizes the yields for a selection of synthesized 3,6-diunsaturated 2,5-DKP derivatives using the general protocol described above.
Table 1: Synthesis of Selected 3,6-Diunsaturated 2,5-DKP Derivatives.[1]
| Compound ID | R¹ Group (Aldehyde 1) | R² Group (Aldehyde 2) | Yield (%) |
| 5 | 2,3-Dichlorobenzylidene | 2-(Trifluoromethyl)benzylidene | 21% |
| 6 | 2,6-Dichlorobenzylidene | 2-Methoxybenzylidene | 35% |
| 8 | Naphthalen-1-ylmethylene | 2,3-Dichlorobenzylidene | 31% |
| 9 | Naphthalen-1-ylmethylene | 2,6-Dichlorobenzylidene | 42% |
| 11 | Naphthalen-1-ylmethylene | 2-Methoxybenzylidene | 45% |
| 12 | Naphthalen-1-ylmethylene | 2-Hydroxybenzylidene | 25% |
Note: The synthesis described in the source involved an N-allyl DKP scaffold, but the condensation principle is directly applicable.
Application Notes
Biological Activity
Many 3,6-diunsaturated 2,5-DKP derivatives exhibit significant biological activity. For instance, several compounds synthesized using the described methods have shown moderate to good anticancer capacities against A549 (lung cancer) and HeLa (cervical cancer) cell lines.[1][5] The mechanism of action for some derivatives involves inducing apoptosis and blocking cell cycle progression at the G2/M phase.[1][5]
Caption: Anticancer mechanism of a potent 3,6-diunsaturated DKP derivative.[1]
Table 2: In Vitro Anticancer Activity (IC₅₀, µM) of Selected Derivatives.[1]
| Compound ID | A549 Cells (IC₅₀ µM) | HeLa Cells (IC₅₀ µM) |
| 6 | 8.9 | 3.9 |
| 8 | 4.3 | 2.5 |
| 9 | 3.9 | 2.1 |
| 10 | 1.8 | 1.1 |
| 11 | 1.2 | 0.7 |
| 12 | 2.1 | 1.5 |
| 14 | 2.5 | 1.9 |
Biosynthetic Pathway Inspiration
The chemical synthesis of these unsaturated compounds is mirrored in nature. For example, the natural product albonoursin, a tetradehydro cyclic dipeptide, is biosynthesized from its saturated precursor, cyclo(L-Leu-L-Phe).[6] This transformation is catalyzed by a cyclic dipeptide oxidase (CDO) enzyme, which performs a dehydrogenation reaction.[6][7] This natural pathway validates the strategy of creating the saturated DKP ring first, followed by introducing the unsaturations.
Caption: Simplified biosynthesis of the diunsaturated DKP albonoursin.[6][7]
Considerations for Synthesis
-
Base Selection: While cesium carbonate is effective, other bases can be used in aldol-type condensations. The choice of base can influence reaction times and yields.[4]
-
Stereoselectivity: The exocyclic double bonds formed in these reactions are typically more stable in the Z-configuration due to steric effects.[4]
-
Purification: Column chromatography is generally required to separate the desired product from starting materials, mono-substituted intermediates, and other byproducts. Careful selection of the eluent system is crucial for achieving high purity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Biosynthetic intermediates of the tetradehydro cyclic dipeptide albonoursin produced by Streptomyces albulus KO-23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The albonoursin gene Cluster of S noursei biosynthesis of diketopiperazine metabolites independent of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,6-Diphenylpiperazine-2,5-dione as a Pharmaceutical Impurity Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Diphenylpiperazine-2,5-dione is a cyclic dipeptide derivative of D-phenylglycine. In the pharmaceutical industry, it is recognized as a significant process-related impurity, notably in the synthesis of ampicillin, where it is designated as "Ampicillin EP Impurity G"[1][2]. The presence of impurities in active pharmaceutical ingredients (APIs) can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods for the identification and quantification of such impurities are crucial for quality control and regulatory compliance.
These application notes provide detailed protocols for the synthesis of this compound, to be used as a reference standard, and its quantitative analysis in a pharmaceutical matrix by High-Performance Liquid Chromatography (HPLC).
Synthesis of (3R,6R)-3,6-Diphenylpiperazine-2,5-dione
The synthesis of (3R,6R)-3,6-Diphenylpiperazine-2,5-dione can be achieved through the cyclocondensation of two molecules of D-phenylglycine. This process typically involves heating the amino acid to induce the formation of the diketopiperazine ring.
Experimental Protocol: Synthesis via Cyclocondensation
Objective: To synthesize (3R,6R)-3,6-Diphenylpiperazine-2,5-dione from D-phenylglycine.
Materials and Reagents:
-
D-Phenylglycine
-
Ethylene glycol (or another high-boiling point solvent)
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Crystallizing dish
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add D-phenylglycine and ethylene glycol.
-
Azeotropic Water Removal: Add toluene to the mixture to facilitate the azeotropic removal of water formed during the reaction.
-
Reaction: Heat the mixture to reflux. The water generated from the condensation reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product, (3R,6R)-3,6-Diphenylpiperazine-2,5-dione, will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove residual solvent and unreacted starting material.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Spectroscopic Characterization
The synthesized (3R,6R)-3,6-Diphenylpiperazine-2,5-dione should be characterized to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Phenyl protons typically appear in the range of δ 7.2–7.4 ppm. |
| ¹³C NMR | Carbonyl carbons are expected to show signals around δ 168–170 ppm. |
| IR | Characteristic stretching vibrations for C=O groups at 1660–1680 cm⁻¹ and N-H groups at 3200–3300 cm⁻¹. |
| HRMS | The exact mass should correspond to the molecular formula C₁₆H₁₄N₂O₂. |
Application as a Pharmaceutical Impurity Marker in Ampicillin
(3R,6R)-3,6-Diphenylpiperazine-2,5-dione is a known impurity in ampicillin and is listed as Ampicillin EP Impurity G in the European Pharmacopoeia. Its presence can arise from the degradation of ampicillin or as a byproduct during the synthesis process, which utilizes a derivative of D-phenylglycine.
Experimental Protocol: HPLC Analysis of Ampicillin EP Impurity G
Objective: To quantify the amount of (3R,6R)-3,6-Diphenylpiperazine-2,5-dione in an ampicillin drug substance or product. This method is based on typical reversed-phase HPLC conditions for ampicillin and its related substances.
Materials and Reagents:
-
(3R,6R)-3,6-Diphenylpiperazine-2,5-dione reference standard
-
Ampicillin sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic potassium phosphate (KH₂PO₄)
-
Phosphoric acid (for pH adjustment)
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Potassium phosphate buffer (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
Procedure:
-
Mobile Phase Preparation: Prepare a 0.05 M solution of monobasic potassium phosphate in deionized water. Adjust the pH to 5.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh a suitable amount of (3R,6R)-3,6-Diphenylpiperazine-2,5-dione reference standard and dissolve it in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution Preparation: Accurately weigh a portion of the ampicillin sample and dissolve it in the diluent to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interference from the solvent.
-
Perform replicate injections of the standard solution to check for system suitability.
-
Inject the sample solution.
-
-
Quantification: Identify the peak for (3R,6R)-3,6-Diphenylpiperazine-2,5-dione in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of the impurity in the sample using the peak area and the concentration of the standard.
Data Presentation: HPLC Method Validation Parameters
The analytical method should be validated according to ICH Q2(R1) guidelines. Below are typical acceptance criteria for such a method.
| Parameter | Acceptance Criteria | Example Value |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Accuracy (% Recovery) | 80% - 120% | 98% - 105% |
| Precision (% RSD) | ≤ 2.0% for replicate injections | < 1.5% |
System Suitability Testing
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Repeatability (% RSD of peak areas) | ≤ 2.0% for 5 replicate injections of the standard |
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of (3R,6R)-3,6-Diphenylpiperazine-2,5-dione.
Analytical Workflow for Impurity Quantification
Caption: Workflow for the HPLC quantification of this compound impurity.
Logical Framework for Pharmaceutical Impurity Control
Caption: Logical framework for the control of pharmaceutical impurities.
References
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Diketopiperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketopiperazines (DKPs) are a class of cyclic peptides that have garnered significant interest in oncology research due to their diverse biological activities, including potent anti-cancer properties.[1] A crucial mechanism through which some DKPs exert their cytotoxic effects is the induction of cell cycle arrest, which prevents cancer cells from proliferating. This application note provides a detailed overview and experimental protocols for analyzing the effects of DKPs on the cell cycle of cancer cells, with a focus on G2/M phase arrest.
Many diketopiperazine derivatives have been shown to inhibit the growth of various cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7, MDA-MB-231) cancer cells.[2][3][4] A notable example is the synthetic diketopiperazine analog, Plinabulin, which acts as a microtubule-destabilizing agent, leading to disruption of mitotic spindle formation and subsequent arrest of the cell cycle in the G2/M phase.[5][6][7][8] This disruption triggers a cascade of signaling events that ultimately halt cell division and can lead to apoptosis (programmed cell death). Understanding the precise impact of novel DKP compounds on cell cycle progression is a critical step in their preclinical evaluation as potential anti-cancer therapeutics.
This document will provide a standardized protocol for treating cancer cells with DKPs, preparing them for cell cycle analysis using propidium iodide (PI) staining, and analyzing the results via flow cytometry. Additionally, it will present quantitative data from studies on specific DKPs and illustrate the key signaling pathways involved in DKP-induced cell cycle arrest.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following table summarizes the quantitative effects of a novel 3,6-diunsaturated 2,5-diketopiperazine, referred to as Compound 11, on the cell cycle distribution of A549 (human lung carcinoma) and HeLa (human cervical cancer) cells after 24 hours of treatment. The data clearly demonstrates a dose-dependent increase in the percentage of cells arrested in the G2/M phase.
| Cell Line | Treatment (Compound 11) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A549 | Control (0 µM) | 65.12 | 24.53 | 10.35 |
| 0.5 µM | 25.43 | 15.12 | 59.45 | |
| 1.0 µM | 8.25 | 5.88 | 85.87[3][9] | |
| HeLa | Control (0 µM) | 60.25 | 28.15 | 11.60 |
| 0.5 µM | 18.76 | 10.98 | 70.26 | |
| 1.0 µM | 5.12 | 4.51 | 90.37[3][9] |
Data adapted from studies on the effects of novel diketopiperazine derivatives.[3][9]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Signaling Pathway for DKP-Induced G2/M Arrest
Caption: DKP-induced G2/M arrest signaling pathway.
Experimental Protocols
Protocol 1: Cancer Cell Culture and Treatment with Diketopiperazines
This protocol describes the general procedure for culturing adherent cancer cell lines such as A549 and HeLa and treating them with diketopiperazine compounds.
Materials:
-
A549 or HeLa cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Diketopiperazine compound stock solution (dissolved in DMSO)
-
6-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture A549 or HeLa cells in T-75 flasks with complete medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator.
-
When cells reach 70-80% confluency, wash with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into 6-well plates at a density of 1 x 10⁵ to 2 x 10⁵ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Diketopiperazine Treatment:
-
Prepare serial dilutions of the diketopiperazine compound in complete medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
After 24 hours of cell attachment, remove the medium from the wells and add the medium containing the desired concentrations of the diketopiperazine.
-
Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the steps for preparing diketopiperazine-treated cancer cells for cell cycle analysis using propidium iodide staining.[2][6][9][10][11]
Materials:
-
Treated and control cells from Protocol 1
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After the treatment period, collect the medium from each well (which may contain floating, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes.[11]
-
Carefully decant the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by PI.[2][9][11]
-
Add the PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 single-cell events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.[9]
-
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers investigating the effects of diketopiperazines on the cancer cell cycle. By employing these standardized methods, scientists can effectively screen and characterize novel DKP compounds for their potential as anti-cancer agents. The induction of G2/M arrest is a significant mechanism of action for several diketopiperazines, and a thorough understanding of this process is vital for the development of new and effective cancer therapies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell cycle synchronization and BrdU incorporation as a tool to study the possible selective elimination of ErbB1 gene in the micronuclei in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. researchgate.net [researchgate.net]
Experimental Setup for Evaluating the Cytotoxicity of Piperazine-2,5-diones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental evaluation of the cytotoxic properties of piperazine-2,5-diones, a class of cyclic dipeptides with significant interest in medicinal chemistry due to their diverse biological activities. These application notes and protocols are designed to offer detailed methodologies for key in vitro assays, guidance on data interpretation, and an overview of the cellular signaling pathways commonly affected by these compounds.
Introduction to Piperazine-2,5-diones and Cytotoxicity
Piperazine-2,5-diones, also known as diketopiperazines (DKPs), are the smallest cyclic peptides and represent a privileged scaffold in drug discovery.[1] Their rigid conformation and synthetic tractability have led to the development of numerous derivatives with a wide range of biological activities, including anticancer properties.[2][3] Evaluating the cytotoxicity of these compounds is a critical first step in the drug development process, providing essential information on their potential as therapeutic agents and their safety profile.
This guide will detail the experimental workflow for assessing the cytotoxic and apoptotic effects of piperazine-2,5-diones on various cell lines.
Experimental Workflow
A typical workflow for evaluating the cytotoxicity of piperazine-2,5-diones involves a tiered approach, starting with broad screening assays to determine the concentration-dependent effects on cell viability, followed by more specific assays to elucidate the mechanism of cell death.
Data Presentation: Cytotoxicity of Piperazine-2,5-dione Derivatives
The cytotoxic activity of piperazine-2,5-diones is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. The following tables summarize the cytotoxic effects of various piperazine-2,5-dione derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines for selectivity comparison.
Table 1: IC50 Values of Piperazine-2,5-dione Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gliocladride A | HL-60 | Leukemia | 11.60 µg/mL | [4] |
| U937 | Lymphoma | 19.85 µg/mL | [4] | |
| T47D | Breast Cancer | 52.83 µg/mL | [4] | |
| Gliocladride B | HL-60 | Leukemia | 15.30 µg/mL | [4] |
| U937 | Lymphoma | 28.60 µg/mL | [4] | |
| T47D | Breast Cancer | 47.20 µg/mL | [4] | |
| Deoxymycelianamide | U937 | Lymphoma | 0.785 µg/mL | [4] |
| Compound 1 | MDA-MB-231 | Triple-Negative Breast Cancer | 4.6 | [5] |
| (S)-2a | MDA-MB-231 | Triple-Negative Breast Cancer | 4.9 | [5] |
| (R)-2b | MDA-MB-231 | Triple-Negative Breast Cancer | 21 | [5] |
| Alaptide & Derivatives | THP-1, SW982, Chondrocytes | Monocytic Leukemia, Synovial Sarcoma, Chondrocytes | >20-30 | [6] |
| BJ, CEM, MCF7 | Fibroblast, T-lymphoblastic Leukemia, Breast Adenocarcinoma | >50 | [6] |
Table 2: GI50 Values of Vindoline-Piperazine Conjugates Against the NCI-60 Panel[7][8]
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| 23 | MDA-MB-468 | Breast Cancer | 1.00 |
| 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 |
| 17 | Multiple | Various | <2 µM in several lines |
| 20 | Multiple | Various | <2 µM in several lines |
| 22 | Multiple | Various | <2 µM in several lines |
| 24 | Multiple | Various | <2 µM in several lines |
| 28 | Multiple | Various | <2 µM in several lines |
| 29 | Multiple | Various | <2 µM in several lines |
| 31 | Multiple | Various | <2 µM in several lines |
Table 3: Selectivity of Piperazine Derivatives[5][7][9]
| Compound | Cancer Cell Line (IC50/GI50 µM) | Normal Cell Line (IC50 µM) | Selectivity Index (Normal/Cancer) |
| Vindoline-piperazine 20 | Multiple (<10) | CHO (2.54) | Varies |
| Vindoline-piperazine 23 | Multiple (<10) | CHO (10.8) | Varies |
| Vindoline-piperazine 25 | Multiple (<10) | CHO (6.64) | Varies |
| 2,6-Diketopiperazine 1 | MDA-MB-231 (4.6) | Vero (>12,000) | >2608 |
| 2,6-Diketopiperazine (S)-2a | MDA-MB-231 (4.9) | Vero (>12,000) | >2449 |
Experimental Protocols
The following are detailed protocols for the key assays used to evaluate the cytotoxicity of piperazine-2,5-diones.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines relevant to the therapeutic target of interest should be selected (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). It is also recommended to include a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.[6]
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, which is indicative of cell viability.[10][11]
Materials:
-
96-well plates
-
Piperazine-2,5-dione stock solutions (in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[13]
-
Prepare serial dilutions of the piperazine-2,5-dione derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.[6]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[13][14]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.[15][16]
Materials:
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer (provided with the kit)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 6-well plate and treat with the piperazine-2,5-dione derivative at its IC50 concentration for 24 or 48 hours.[5]
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation can be measured using a substrate that releases a fluorescent or luminescent signal upon cleavage.
Materials:
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)
-
Opaque-walled 96-well plates
-
Luminometer or fluorescence plate reader
Protocol:
-
Seed cells in an opaque-walled 96-well plate and treat with the piperazine-2,5-dione derivative as described for the MTT assay.
-
After the desired incubation time, add the caspase-3/7 reagent directly to the wells.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.
Signaling Pathway Analysis
Piperazine-2,5-diones can exert their cytotoxic effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and apoptosis. The following diagrams illustrate some of the key pathways that have been implicated.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Some piperazine derivatives have been shown to inhibit this pathway.[17]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is linked to cancer development and progression.[18][19]
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). It drives cell proliferation and survival through multiple downstream pathways.
Conclusion
The experimental setup described in these application notes provides a robust framework for the comprehensive evaluation of the cytotoxic properties of piperazine-2,5-diones. By employing a combination of cell viability, apoptosis, and signaling pathway analyses, researchers can gain valuable insights into the therapeutic potential and mechanism of action of this important class of compounds. Careful experimental design, appropriate controls, and thorough data analysis are essential for obtaining reliable and reproducible results in the pursuit of novel anticancer agents.
References
- 1. Caspase 3-cleaved N-terminal fragments of wild-type and mutant huntingtin are present in normal and Huntington's disease brains, associate with membranes, and undergo calpain-dependent proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperlongumine targets NF-κB and its downstream signaling pathways to suppress tumor growth and metastatic potential in experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic piperazine-2,5-dione derivatives from marine fungus Gliocladium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. PI3K/AKT signaling pathway as a critical regulator of epithelial-mesenchymal transition in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 2,5-Piperazinedione [webbook.nist.gov]
- 18. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Note: NMR Analysis for the Identification of Cis and Trans Isomers of Hydrogenated Diketopiperazines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diketopiperazines (DKPs) are cyclic dipeptides that represent a privileged scaffold in many natural products and synthetic bioactive molecules. The hydrogenation of the DKP core leads to a six-membered saturated ring, where the relative orientation of the substituents at the alpha-carbons defines the cis or trans stereochemistry. This isomeric relationship is critical as it profoundly influences the three-dimensional shape, and consequently, the biological activity and pharmacokinetic properties of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of these isomers. This note provides a detailed overview of the principles and protocols for using ¹H NMR, including chemical shift analysis, J-coupling, and Nuclear Overhauser Effect (NOE) spectroscopy, to accurately identify cis and trans isomers of hydrogenated DKPs.
Core Principles for Isomer Identification
The differentiation between cis and trans DKP isomers relies on three key NMR parameters that are sensitive to the molecule's stereochemistry.
-
¹H Chemical Shift (δ): The local electronic environment of a proton dictates its resonance frequency. In DKPs, the spatial arrangement of substituents in cis versus trans isomers creates distinct electronic environments, leading to characteristic differences in chemical shifts, particularly for the α-protons.
-
Anisotropic Shielding: Aromatic side chains (e.g., from phenylalanine or tryptophan residues) generate a ring current that creates a shielding cone.[1] In the trans isomer, one α-proton is often forced into a conformation where it lies within this shielding cone, causing a significant upfield shift (lower ppm value) compared to the corresponding proton in the cis isomer.[1][2][3] For example, in cyclo(Phe-Pro), the proline α-proton (H₆) has a chemical shift of ~2.60 ppm in the trans isomer, whereas it appears at ~4.07 ppm in the cis isomer.[1]
-
General Trends: Protons on the same side as a bulky or aromatic substituent (cis relationship) will experience a different chemical shift than those on the opposite side (trans relationship).[4]
-
-
Scalar Coupling (³JHH): The through-bond interaction between two protons on adjacent carbons, known as vicinal coupling, is highly dependent on the dihedral angle (φ) between them, as described by the Karplus equation.[5]
-
Dihedral Angle Dependence: In the rigid DKP ring, the dihedral angles between adjacent α- and β-protons are constrained and differ significantly between cis and trans isomers. This results in different ³JHH coupling constants.
-
Axial-Equatorial Relationships: In a chair-like conformation, typical for saturated six-membered rings, the coupling between two axial protons (³Jaa, φ ≈ 180°) is large (typically 8-13 Hz), while axial-equatorial (³Jae, φ ≈ 60°) and equatorial-equatorial (³Jee, φ ≈ 60°) couplings are smaller (typically 2-5 Hz). By measuring these coupling constants, the relative orientation of the protons and, by extension, the substituents can be determined.
-
-
Nuclear Overhauser Effect (NOE): NOE is a through-space correlation that occurs between protons that are physically close to each other (< 5 Å), regardless of whether they are connected by bonds.[6][7] This makes it a powerful and definitive tool for stereochemical assignment.
-
Spatial Proximity: In a cis isomer, the α-protons of the two amino acid residues are on the same side of the DKP ring and are therefore closer in space than in the corresponding trans isomer. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment will show a cross-peak between these protons for the cis isomer, which will be absent or significantly weaker for the trans isomer.[3][8]
-
Side Chain Conformation: NOE can also reveal the proximity of side-chain protons to the DKP ring protons, providing further evidence for a specific isomeric conformation.[3]
-
Data Presentation
Quantitative NMR data is crucial for isomer identification. The following tables summarize key diagnostic values.
Table 1: Example ¹H NMR Chemical Shifts (δ) for Distinguishing Cis and Trans Isomers of cyclo-(Phe-Pro) in MeOD-d₄. [1]
| Proton Assignment | cis-cyclo-(L-Phe-L-Pro) δ (ppm) | trans-cyclo-(L-Phe-D-Pro) δ (ppm) | Δδ (cis-trans) | Key Diagnostic Feature |
| Proline Hα (H₆) | 4.07 | 2.60 | +1.47 | Large downfield shift in cis isomer |
| Phenylalanine Hα (H₉) | 4.16 | 4.31 | -0.15 | Minor difference |
Table 2: Typical Vicinal (³JHH) Coupling Constants for Saturated Six-Membered Rings. [9][10]
| Proton Relationship | Dihedral Angle (φ) | Typical Coupling Constant (Hz) |
| Axial-Axial (Jaa) | ~180° | 8 – 13 |
| Axial-Equatorial (Jae) | ~60° | 2 – 5 |
| Equatorial-Equatorial (Jee) | ~60° | 2 – 5 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the standard procedure for preparing a DKP sample for high-resolution NMR.
-
Sample Weighing: Accurately weigh 2-10 mg of the purified DKP sample.[11] For quantitative ¹H NMR, a higher concentration is preferable. For 2D experiments like NOESY, a concentration of >0.5 mM is recommended.[12]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice depends on the solubility of the DKP. Ensure the solvent is of high purity (>99.8% D).
-
Dissolution: Dissolve the sample in 0.5-0.7 mL of the deuterated solvent in a clean vial.[11]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[11]
-
Final Volume: Ensure the final sample height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR coil.[11]
-
Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.[13][14]
Protocol 2: Standard ¹H NMR Acquisition
This protocol is for acquiring a standard, semi-quantitative ¹H NMR spectrum.
-
Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
-
Tuning and Matching: Tune and match the probe to the sample. This is critical for maximizing sensitivity and should always be performed for ¹H experiments.[15]
-
Shimming: Shim the magnetic field to optimize its homogeneity. This is done by observing the lock signal or the FID of a strong singlet (like TMS) to achieve a narrow and symmetrical lineshape.
-
Acquisition Parameters:
-
Pulse Angle: Set to a 45° pulse. This provides good signal-to-noise while minimizing saturation effects for faster repetition.[16][17]
-
Spectral Width: Typically 12-16 ppm for a full proton spectrum.
-
Acquisition Time (at): 3-4 seconds to ensure good digital resolution.[16]
-
Relaxation Delay (d1): 1-2 seconds. For fully quantitative results, the total time (at + d1) should be at least 5 times the longest T₁ relaxation time of any proton of interest.[18]
-
Number of Scans (ns): 8 to 16 scans, and should be a multiple of 2 or 4 depending on the phase cycle. Increase for dilute samples.[15][16]
-
-
Data Processing: Apply a Fourier transform to the acquired FID, phase the spectrum, and perform baseline correction. Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
Protocol 3: 2D NOESY for Isomer Confirmation
This protocol is used to definitively determine stereochemistry through-space proton correlations.
-
Instrument and Sample Setup: Lock, tune, and shim the instrument as described in Protocol 2.
-
Select NOESY Pulse Program: Load a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width: Set the same spectral width in both dimensions (F1 and F2) as used for the ¹H spectrum.
-
Number of Scans (ns): 8 to 32, depending on sample concentration. Must be a multiple of the phase cycle length.[15]
-
Number of Increments (td in F1): 256 to 512 increments are typically sufficient for good resolution in the indirect dimension.
-
Mixing Time (d8): This is a critical parameter. It is the time during which NOE transfer occurs. For small molecules like DKPs (MW < 600), a mixing time of 0.5 to 1.0 seconds is a good starting point.[6]
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
-
Data Processing: After acquisition, the 2D data is processed with Fourier transformation in both dimensions. Apply appropriate window functions (e.g., squared sine bell) in both dimensions, followed by phasing and baseline correction. Symmetrize the final spectrum if necessary.
-
Analysis: Analyze the 2D spectrum for cross-peaks. A cross-peak at (δ₁, δ₂) indicates that the protons at chemical shifts δ₁ and δ₂ are close in space.
Visualizations: Workflows and Concepts
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of the isomerization of diketopiperazine consisting of proline and aromatic amino acid residues using nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Solved NMR spectroscopy is a powerful tool to distinguish | Chegg.com [chegg.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 16. books.rsc.org [books.rsc.org]
- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 18. sites.bu.edu [sites.bu.edu]
Application Note: Unambiguous Stereochemical Assignment of Diketopiperazines using X-ray Crystallography
Abstract
This application note provides a comprehensive protocol for the determination of the absolute stereochemistry of chiral diketopiperazines (DKPs) using single-crystal X-ray crystallography. DKPs are a class of cyclic peptides with significant applications in drug discovery and development, and the precise determination of their three-dimensional structure is crucial for understanding their biological activity and for patent protection. This document outlines the experimental workflow from crystal growth to data analysis, with a particular focus on the interpretation of the Flack parameter for unambiguous stereochemical assignment. Detailed protocols and data presentation guidelines are provided for researchers, scientists, and drug development professionals.
Introduction
Diketopiperazines (DKPs) are the smallest possible cyclic peptides, formed from the condensation of two amino acids. Their rigid scaffold and diverse side-chain functionalities make them attractive candidates for therapeutic agents, exhibiting a wide range of biological activities. The stereochemistry of the constituent amino acids dictates the overall three-dimensional shape of the DKP molecule, which in turn governs its interaction with biological targets. Therefore, the unambiguous determination of the absolute configuration of chiral centers within a DKP is a critical step in its development as a pharmaceutical agent.
Single-crystal X-ray crystallography is the gold standard for determining the absolute stereochemistry of chiral molecules.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of the electron density can be generated, revealing the precise arrangement of atoms in space. A key parameter in the crystallographic analysis of chiral compounds is the Flack parameter, which provides a reliable measure of the absolute configuration of the crystal structure.[2][3][4]
This application note will detail a robust protocol for the successful crystallographic analysis of DKPs for stereochemical confirmation.
Experimental Workflow
The overall workflow for determining the absolute stereochemistry of a DKP via X-ray crystallography can be broken down into five key stages:
-
Crystal Growth: Obtaining high-quality single crystals suitable for X-ray diffraction.
-
Data Collection: Mounting the crystal and collecting the diffraction data using a diffractometer.
-
Structure Solution and Refinement: Processing the diffraction data to solve the crystal structure and refine the atomic positions.
-
Stereochemical Analysis: Determining the absolute stereochemistry through the analysis of anomalous dispersion effects, primarily by evaluating the Flack parameter.
-
Validation and Reporting: Validating the final structure and reporting the results in a standardized format.
Caption: Experimental workflow for DKP stereochemistry determination.
Experimental Protocols
DKP Crystal Growth
The critical first step is to grow high-quality single crystals of the DKP. This can often be the most challenging part of the process.
Materials:
-
Purified DKP compound (>98% purity)
-
A range of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, acetone, water)
-
Small glass vials or a crystallization plate
-
Microscope for crystal inspection
Protocol: Vapor Diffusion
-
Solvent Screening: Dissolve a small amount of the DKP in a variety of solvents to determine its solubility. The ideal solvent for crystallization is one in which the DKP is sparingly soluble.
-
Hanging Drop Method:
-
Prepare a reservoir solution in a well of a crystallization plate containing a solvent in which the DKP is less soluble (the precipitant).
-
On a siliconized cover slip, mix a small volume (1-2 µL) of a concentrated solution of the DKP with an equal volume of the reservoir solution.
-
Invert the cover slip and seal the well. The drop will equilibrate with the reservoir via vapor diffusion, slowly increasing the concentration of the DKP in the drop and inducing crystallization.
-
-
Sitting Drop Method:
-
Similar to the hanging drop method, but the drop of DKP and precipitant solution is placed on a post within the well, and the well is sealed.
-
-
Incubation: Store the crystallization plates at a constant temperature (e.g., 4°C or room temperature) and in a vibration-free environment.
-
Monitoring: Regularly inspect the drops under a microscope for the formation of single crystals over several days to weeks.
X-ray Data Collection
Once suitable single crystals are obtained, diffraction data can be collected.
Equipment:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Cryo-cooling system (e.g., liquid nitrogen stream) to minimize radiation damage.
Protocol:
-
Crystal Mounting: Carefully select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a loop (e.g., a nylon loop) with a small amount of cryo-protectant (e.g., Paratone-N oil).
-
Cryo-cooling: Flash-cool the mounted crystal in the cold stream of the cryo-system (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.
-
Data Collection Strategy:
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images (frames) while rotating the crystal through a specific angular range.
-
The data collection strategy should aim for high completeness and redundancy of the diffraction data, which is crucial for the accurate determination of the Flack parameter. It is recommended to collect data to a high resolution (e.g., better than 0.8 Å).
-
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
Software:
-
Data processing software (e.g., CrysAlisPro, DENZO/SCALEPACK)
-
Structure solution and refinement software (e.g., SHELXT, SHELXL, Olex2)
Protocol:
-
Data Processing: The raw diffraction images are integrated to determine the intensities of the individual reflections. The data is then scaled and corrected for experimental factors such as absorption.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal. For chiral, enantiopure compounds, the space group must be non-centrosymmetric.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data using a least-squares minimization procedure. This process minimizes the difference between the observed and calculated structure factors. The quality of the refinement is monitored by the R-factor (R1), which should ideally be below 5% for a well-refined small molecule structure.
Absolute Stereochemistry Determination
The key to confirming the stereochemistry lies in the analysis of anomalous scattering.
Protocol:
-
Anomalous Dispersion: When the wavelength of the X-rays is close to an absorption edge of an atom in the crystal, anomalous dispersion effects occur, causing the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) to be slightly different. This difference contains information about the absolute configuration.
-
Flack Parameter Refinement: The Flack parameter, x, is refined during the final stages of the crystallographic refinement. This parameter is a measure of the proportion of the inverted enantiomer in the crystal.
-
A value of x close to 0 with a small standard uncertainty (s.u.) indicates that the determined absolute configuration is correct.[2][4]
-
A value of x close to 1 with a small s.u. indicates that the absolute configuration should be inverted.[2][4]
-
A value of x close to 0.5 suggests that the crystal is a racemic twin.[2][4]
-
-
Interpretation: For an unambiguous assignment, the standard uncertainty of the Flack parameter should be low, typically less than 0.1.[5]
Data Presentation
Quantitative data from the crystallographic analysis should be summarized in a clear and concise table. Below is a table with representative data for the crystal structure of a chiral diketopiperazine, cyclo(L-Pro-L-Tyr), obtained from the Cambridge Structural Database (CSD entry: 186873).
| Parameter | cyclo(L-Pro-L-Tyr) |
| Crystal Data | |
| Chemical Formula | C₁₄H₁₆N₂O₃ |
| Formula Weight | 260.29 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.654(2) |
| b (Å) | 11.234(3) |
| c (Å) | 14.567(4) |
| V (ų) | 1253.2(6) |
| Z | 4 |
| Data Collection | |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 293 |
| 2θ range (°) | 4.2 to 50.0 |
| Refinement | |
| Resolution (Å) | 0.77 |
| R-factor (R1) | 0.042 |
| wR2 (all data) | 0.115 |
| Goodness-of-fit (S) | 1.04 |
| Flack Parameter | 0.0(2) |
Conclusion
Single-crystal X-ray crystallography provides an unequivocal method for the determination of the absolute stereochemistry of diketopiperazines. By following a systematic protocol encompassing crystal growth, data collection, and structure refinement, high-quality crystallographic data can be obtained. The careful analysis of the Flack parameter from this data allows for the confident assignment of the absolute configuration of all chiral centers within the DKP molecule. This rigorous structural confirmation is an indispensable component of the research and development of DKP-based pharmaceutical compounds.
References
Troubleshooting & Optimization
Improving yield and purity in 3,6-Diphenylpiperazine-2,5-dione synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity in the synthesis of 3,6-Diphenylpiperazine-2,5-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Verify Reagent Quality: Ensure starting materials, especially amino acid derivatives, are pure and dry. - Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can promote side reactions. - Increase Temperature: For the cyclodimerization of phenylalanine methyl ester, refluxing in a higher boiling point solvent like toluene can drive the reaction to completion.[1] For cyclocondensation of chiral amino acid precursors, temperatures between 80-100°C are often optimal.[2] |
| Side Reactions | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of starting materials and intermediates, a common cause of impurity formation.[2] - Temperature Control: For reactions involving highly reactive reagents like oxalyl chloride, maintaining a low temperature (0°C to room temperature) is crucial to minimize side product formation.[2] |
| Product Loss During Workup/Purification | - Optimize Crystallization: If the product precipitates from the reaction mixture, allow for slow cooling to maximize crystal formation and recovery. - Recrystallization Solvent: Choose an appropriate solvent for recrystallization where the product has high solubility at elevated temperatures and low solubility at room temperature. - Chromatography: If purification is done by column chromatography, ensure proper selection of the stationary and mobile phases to avoid product loss. |
Issue 2: Product Impurity
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | - Stoichiometry: Ensure the correct stoichiometric ratios of reactants. - Reaction Monitoring: Use TLC to monitor the consumption of starting materials. If the reaction has stalled, consider adding a small amount of a catalyst or increasing the temperature. |
| Formation of Byproducts (e.g., linear dipeptides, oxidation products) | - Reaction Conditions: Adhere strictly to the recommended temperature and atmosphere conditions. Oxidation can be a significant issue, and maintaining an inert atmosphere is critical.[2] - Purification: - Recrystallization: This is an effective method for removing many common impurities. - Column Chromatography: For complex impurity profiles, silica gel column chromatography can be employed for effective separation. |
| Stereochemical Impurities (Diastereomers) | - Chiral Purity of Starting Materials: Use starting materials with high enantiomeric purity. - Solvent Choice: The polarity of the solvent can influence the stereochemical outcome. Polar aprotic solvents like DMF have been shown to favor higher diastereomeric excess.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are:
-
Cyclodimerization of Phenylalanine Derivatives: This typically involves the self-condensation of a phenylalanine ester, such as phenylalanine methyl ester, often by refluxing in a suitable solvent like toluene.[1]
-
Cyclization of 1,2-Diphenylethylenediamine with Oxalyl Chloride: This method involves the reaction of 1,2-diphenylethylenediamine with oxalyl chloride to form an intermediate that then cyclizes to the desired product. This reaction is typically performed under controlled temperatures.[2]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the starting material spot(s) and the appearance of the product spot.
Q3: What is the best way to purify the final product?
A3: The purification method depends on the nature of the impurities.
-
Recrystallization: If the crude product is relatively clean, recrystallization is often sufficient to obtain a high-purity product.
-
Washing: For the cyclodimerization of phenylalanine methyl ester, washing the precipitated crystals with a solvent like ether can be effective.[1]
-
Column Chromatography: If recrystallization does not remove all impurities, silica gel column chromatography is a more rigorous purification method.
Q4: Can this synthesis be performed without an inert atmosphere?
A4: While it may be possible to obtain some product without an inert atmosphere, it is highly recommended to perform the synthesis under nitrogen or argon. This minimizes the risk of oxidation, which can lead to the formation of impurities and a lower yield.[2]
Data Presentation
Table 1: Summary of Yields for Diketopiperazine Synthesis under Various Conditions
| Starting Material(s) | Reaction Conditions | Solvent | Yield (%) | Reference |
| Phenylalanine methyl ester | Reflux, 5 hours | Toluene | 96 | [1] |
| Boc-Phe & Phe-OtBu | Microwave irradiation, 10 min | - | High | [1] |
| Fmoc-(L)-Phe-OH & H-(L)-Phe-OMe | EDC, HOBt, DIPEA, RT, 5h | DCM | - | [1] |
| 1,2-diphenylethylenediamine & oxalyl chloride | 0°C to room temperature | - | High | [2] |
| Chiral amino acid precursors | Reflux, 80-100°C | Acetic Acid | - | [2] |
| 1,4-diacetyl-2,5-diketopiperazine & benzaldehydes | 95°C, 4 hours | DMF | 21-67 | [3] |
Note: Yields can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis via Cyclodimerization of Phenylalanine Methyl Ester [1]
-
Starting Material Preparation: If starting from phenylalanine methyl ester hydrochloride, dehydrochlorinate it by treating with a saturated solution of sodium bicarbonate to obtain the free ester.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phenylalanine methyl ester in toluene.
-
Cyclization: Heat the solution to reflux. A white precipitate of this compound should start to form. Continue refluxing for 5 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature to allow for complete crystallization.
-
Collect the crystals by filtration.
-
Wash the collected crystals twice with ether.
-
Dry the purified product.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
Caption: Reaction pathway for the cyclodimerization of phenylalanine methyl ester.
References
Technical Support Center: Overcoming Low Liposolubility of Piperazine-2,5-dione Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazine-2,5-dione compounds. It directly addresses specific issues related to their low liposolubility and offers practical solutions and detailed experimental protocols.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Chemical Modification and Characterization
Q: My chemically modified piperazine-2,5-dione analog shows minimal improvement in liposolubility. What are my next steps?
A: If your initial modifications, such as simple alkylation, have not significantly improved liposolubility, consider the following strategies:
-
Introduce Aromatic or Heterocyclic Moieties: Incorporating phenyl, indole, or imidazole groups can increase lipophilicity. For instance, piperazine-2,5-diones with phenyl rings at the 3- and 6-positions have been synthesized to increase lipophilicity.[1] The introduction of an imidazole moiety has been shown to boost both liposolubility and anticancer activity by creating internal hydrogen bonds and reducing intermolecular hydrogen bonding that can lead to poor solubility.[2]
-
N-Acetylation/N-Acylation: The use of 1,4-diacetylpiperazine-2,5-dione as a starting material allows for the controlled synthesis of mono- and unsymmetrical bis-arylidene derivatives, which can modulate lipophilicity.
-
Protecting Groups on Amide Nitrogens: Adding protecting groups to the amide nitrogen atoms of the piperazine-2,5-dione ring is a strategy to increase the molecule's lipophilicity.[1][2]
-
Quantitative Assessment: Ensure you are using a reliable method to assess lipophilicity. While computational models (cLogP) are useful for prediction, experimental determination via methods like RP-HPLC is more accurate for novel compounds.
Q: I am having trouble synthesizing unsymmetrical bis-arylidene derivatives of piperazine-2,5-dione. How can I achieve this?
A: Direct condensation of piperazine-2,5-dione with different aromatic aldehydes typically results in symmetrical bis-arylidene derivatives. To synthesize unsymmetrical derivatives, a stepwise approach is necessary:
-
Start with 1,4-diacetylpiperazine-2,5-dione.
-
React it with one equivalent of the first aromatic aldehyde to form the mono-arylidene derivative.
-
Isolate the mono-arylidene product.
-
React the isolated intermediate with the second, different aromatic aldehyde to yield the unsymmetrical bis-arylidene compound.
Issue 2: Formulation and Delivery
Q: The encapsulation efficiency of my lipophilic piperazine-2,5-dione derivative in lipid-based nanoparticles is low. How can I improve it?
A: Low encapsulation efficiency (EE) for hydrophobic drugs in nanoparticles is a common challenge. Here are several troubleshooting steps:
-
Optimize the Formulation Composition:
-
Lipid Selection: The choice of lipids is crucial. For piperazine-based compounds, novel ionizable lipids containing a piperazine core have been shown to formulate into stable lipid nanoparticles (LNPs) for nucleic acid delivery, a concept that can be adapted for small molecules. The composition of these LNPs often includes the ionizable lipid, a phospholipid (like DOPE), cholesterol, and a PEGylated lipid.
-
Drug-to-Lipid Ratio: Systematically vary the ratio of your compound to the total lipid content. Too high a drug load can lead to precipitation and exclusion from the nanoparticle core.
-
-
Refine the Preparation Method:
-
Solvent Selection: Ensure your compound is fully solubilized in the organic solvent used during nanoparticle preparation (e.g., ethanol in microfluidic methods). Poor solubility in the initial solvent is a primary cause of low EE.
-
Flow Rate Ratio (Microfluidics): If using a microfluidic system, the flow rate ratio between the aqueous and organic phases can significantly impact particle size and encapsulation. Experiment with different ratios to find the optimal conditions for your specific compound.
-
-
Check for Drug Precipitation: Your compound may be precipitating during the nanoprecipitation process. This can be due to a rapid change in solvent polarity. Using a co-solvent system might help to slow down the precipitation and allow for more efficient encapsulation.
Q: My solid dispersion formulation of a piperazine-2,5-dione compound is unstable and shows recrystallization over time. What can I do?
A: The amorphous state in a solid dispersion is thermodynamically unstable, making recrystallization a significant concern. To improve stability:
-
Polymer Selection: The choice of polymer carrier is critical. Polymers with a high glass transition temperature (Tg) can help to restrict molecular mobility and prevent recrystallization. Hydrophilic polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are commonly used. Ensure strong interactions (e.g., hydrogen bonding) between your compound and the polymer to stabilize the amorphous form.
-
Drug Loading: Avoid excessively high drug loading. Above a certain threshold (the saturation solubility of the drug in the polymer), the risk of phase separation and crystallization increases dramatically. Determine the optimal drug-to-polymer ratio through experimental screening.
-
Preparation Method: Hot-Melt Extrusion (HME) can produce more stable solid dispersions compared to solvent evaporation, as the intense mixing and high shear can achieve a more homogeneous, molecular-level dispersion. However, this is only suitable for thermally stable compounds.
-
Storage Conditions: Store the solid dispersion in a tightly sealed container at low temperature and humidity to prevent moisture sorption, which can lower the Tg and promote crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to overcome the low liposolubility of piperazine-2,5-dione compounds?
A1: There are two main approaches:
-
Chemical Modification: This involves altering the chemical structure of the piperazine-2,5-dione core to increase its lipophilic character. Common modifications include adding lipophilic substituents such as alkyl chains, aromatic rings (e.g., phenyl groups), or heterocyclic moieties. N-acylation is another strategy to increase lipophilicity.[1]
-
Formulation Strategies: This approach focuses on designing advanced drug delivery systems to improve the dissolution and absorption of the existing compound. Key techniques include:
-
Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, enhancing dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create a more soluble amorphous form.[3]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), or niosomes can improve oral bioavailability. A niosomal/chitosan formulation has been successfully used to enhance the oral delivery of a piperazine-2,5-dione derivative.[1]
-
Q2: How do I choose between chemical modification and a formulation-based approach?
A2: The choice depends on your research goals:
-
Choose chemical modification during the lead optimization phase of drug discovery when you can still alter the molecular structure to improve its intrinsic physicochemical properties and potentially its pharmacological activity.
-
Choose a formulation-based approach when you have a promising drug candidate with fixed chemical properties but poor bioavailability. This is common in later-stage preclinical and clinical development.
Q3: What is the risk of the piperazine-2,5-dione ring being unstable during formulation?
A3: The diketopiperazine (DKP) ring is generally stable. However, it is susceptible to hydrolysis under strongly acidic or basic conditions, which could be a concern depending on the solvents and excipients used in formulation. During synthesis, especially in solid-phase peptide synthesis, unintended DKP formation can occur, leading to cleavage of the dipeptide from the resin.[4] When formulating, it is crucial to assess the pH and chemical compatibility of all excipients to prevent ring opening.
Q4: Which method is best for measuring the lipophilicity of my compounds?
A4: The "gold standard" is the shake-flask method for determining the octanol-water partition coefficient (LogP). However, it is labor-intensive. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used, reliable, and higher-throughput alternative that correlates well with shake-flask results and is suitable for a broader range of lipophilicities.
Q5: What are the key signaling pathways targeted by bioactive piperazine-2,5-dione compounds?
A5: Bioactive piperazine-2,5-diones have been shown to target several important cellular pathways, including:
-
Tubulin Polymerization: Some derivatives, like Plinabulin, act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin, leading to mitotic arrest in cancer cells.[5][6]
-
NF-κB Signaling: Certain piperazine derivatives have demonstrated anti-inflammatory effects by modulating the NF-κB pathway, a key regulator of inflammation.
-
IL-6/Nrf2 Pathway: Novel 1,4-disubstituted piperazine-2,5-diones have been shown to protect against oxidative stress by activating the IL-6/Nrf2 positive-feedback loop.
Data Presentation
Table 1: Lipophilicity of Selected Piperazine-2,5-dione Analogs
| Compound/Analog | Modification | cLogP | Biological Activity Note |
| Piperazine-2,5-dione (Parent) | Unsubstituted core | -1.3 | Scaffold |
| AK301 | 4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone | - | Potent tubulin polymerization inhibitor |
| AK302 | 4-(4-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone | - | Less active analog of AK301 |
| Plinabulin | (Z)-3-benzylidene-6-((1H-imidazol-5-yl)methyl)piperazine-2,5-dione | - | Tubulin polymerization inhibitor in clinical trials |
| Phenylahistin Analog | Phenyl and imidazole groups on the ring | - | Improved liposolubility and anticancer activity |
Experimental Protocols
Protocol 1: Preparation of a Piperazine-2,5-dione Solid Dispersion by Solvent Evaporation
This protocol describes a general method to prepare a solid dispersion, which can be adapted for your specific piperazine-2,5-dione compound.
Materials:
-
Piperazine-2,5-dione derivative (Drug)
-
Hydrophilic polymer (e.g., PVP K30, HPMC E5)
-
Volatile organic solvent (e.g., ethanol, methanol, dichloromethane, or a mixture)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle, sieves
Methodology:
-
Preparation of Drug-Polymer Solution:
-
Accurately weigh the drug and polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). A common starting point is a 1:2 drug-to-polymer ratio.
-
Select a volatile solvent in which both the drug and the polymer are freely soluble.
-
Dissolve the weighed drug and polymer in a minimal amount of the chosen solvent in a round-bottom flask. Use gentle warming or sonication if necessary to ensure complete dissolution, resulting in a clear solution.[8][9]
-
-
Solvent Evaporation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). The temperature should be high enough for efficient evaporation but low enough to prevent degradation of the drug and polymer.[8]
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
-
Drying:
-
Scrape the solid film from the flask.
-
Place the collected solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent. The product is considered dry when it reaches a constant weight.
-
-
Pulverization and Sieving:
-
Transfer the dried solid dispersion to a mortar and pestle.
-
Gently pulverize the solid into a fine powder.
-
Pass the powder through a series of sieves (e.g., 60# and 120# mesh) to obtain a uniform particle size fraction for further characterization and dissolution studies.[8]
-
-
Storage:
-
Store the final solid dispersion powder in a tightly sealed container with a desiccant to protect it from moisture.
-
Protocol 2: Lipophilicity Measurement by RP-HPLC
This protocol provides a method to experimentally estimate the LogP of your compounds.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
A set of standard compounds with known LogP values
-
Your synthesized piperazine-2,5-dione compounds
Methodology:
-
Preparation of Mobile Phase: Prepare a series of isocratic mobile phases with varying ratios of acetonitrile and water (e.g., 50:50, 60:40, 70:30, 80:20 v/v).
-
Standard and Sample Preparation: Dissolve the standard compounds and your test compounds in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Analysis:
-
Equilibrate the C18 column with the first mobile phase composition.
-
Inject a standard volume of each standard compound and record the retention time (t_R).
-
Inject your test compounds and record their retention times.
-
Repeat this process for each mobile phase composition.
-
-
Calculation of Capacity Factor (k): For each compound at each mobile phase composition, calculate the capacity factor using the formula:
-
k = (t_R - t_0) / t_0
-
where t_R is the retention time of the compound and t_0 is the dead time (retention time of an unretained compound like uracil).
-
-
Extrapolation to 100% Water:
-
For each compound, plot log(k) against the percentage of acetonitrile in the mobile phase.
-
Perform a linear regression for the data points.
-
Extrapolate the regression line to 0% acetonitrile (100% aqueous phase) to obtain the intercept, which is log(k_w).
-
-
Calibration and LogP Determination:
-
Plot the known LogP values of your standard compounds against their calculated log(k_w) values.
-
This creates a calibration curve.
-
Using the log(k_w) values of your test compounds, determine their experimental LogP values from the calibration curve.
-
Visualizations
Experimental and Formulation Workflow
Caption: Workflow for addressing PZD liposolubility.
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: PZD analogs inhibit tubulin polymerization.
Signaling Pathway: NF-κB Pro-inflammatory Cascade
Caption: PZD derivatives can inhibit NF-κB signaling.
Signaling Pathway: IL-6/Nrf2 Oxidative Stress Response
Caption: PZD derivatives can modulate oxidative stress.
References
- 1. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent oxidation during piperazine-2,5-dione synthesis
Welcome to the technical support center for piperazine-2,5-dione synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent oxidation-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of oxidation during piperazine-2,5-dione synthesis?
A1: Oxidation during the synthesis can manifest in several ways. A common indicator is a change in the color of the reaction mixture, often turning yellow or brown. This can be a sign of the formation of conjugated systems or other chromophoric byproducts resulting from oxidation. Another key indicator is the detection of unexpected masses in MS analysis or extra peaks in HPLC and NMR spectra, which may correspond to dehydrogenated or oxygenated byproducts.
Q2: What is the primary oxidative side reaction to be aware of?
A2: A primary oxidative side reaction is the dehydrogenation of the piperazine-2,5-dione ring. This process involves the loss of hydrogen atoms, leading to the formation of unsaturated derivatives. These unsaturated byproducts can be more susceptible to further reactions and may complicate purification.
Q3: How can I prevent oxidation during the synthesis?
A3: The most effective method to prevent oxidation is to maintain an inert atmosphere throughout the reaction and workup. This is typically achieved by using nitrogen or argon gas. It is also crucial to use degassed solvents to remove dissolved oxygen. Minimizing the reaction temperature and duration, where possible, can also help reduce the likelihood of oxidative side reactions.
Q4: Are there any chemical additives I can use to prevent oxidation?
A4: While the primary method of preventing oxidation is maintaining an inert atmosphere, in some sensitive peptide cyclizations, radical scavengers like butylated hydroxytoluene (BHT) can be employed. However, their use in standard piperazine-2,5-dione synthesis is not widely documented and would require careful optimization to avoid interference with the desired reaction.
Q5: If I suspect oxidation has occurred, how can I confirm it and what are the next steps?
A5: If you observe signs of oxidation, it is crucial to analyze your crude product using techniques like HPLC-MS and NMR spectroscopy. Look for masses corresponding to the loss of two or more hydrogen atoms from your expected product mass. In NMR, new signals in the olefinic region might indicate dehydrogenation. If oxidation is confirmed, you may need to optimize your reaction conditions to be more stringent with inert atmosphere techniques or consider purification methods that can separate the oxidized byproducts, such as column chromatography.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action(s) |
| Reaction mixture turns yellow/brown | Oxidation of the piperazine-2,5-dione ring or starting materials. | 1. Ensure a strict inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction. 2. Use freshly degassed solvents. 3. Check for and eliminate any potential air leaks in your reaction setup. 4. If applicable, lower the reaction temperature. |
| Low yield of desired product | Oxidative degradation of the product or starting materials. | 1. Implement rigorous inert atmosphere techniques. 2. Minimize reaction time. 3. Ensure the purity of starting materials, as impurities can sometimes catalyze oxidation. |
| Presence of unexpected peaks in HPLC | Formation of oxidative byproducts (e.g., dehydrogenated species). | 1. Analyze the unexpected peaks by HPLC-MS to identify their mass. 2. Compare the mass with potential dehydrogenated or oxygenated byproducts. 3. Optimize reaction conditions to minimize their formation (see above). 4. Develop a purification strategy (e.g., column chromatography with an appropriate solvent system) to separate the byproducts. |
| Complex NMR spectrum with extra signals | Presence of multiple byproducts, including those from oxidation. | 1. Attempt to isolate the major byproduct and characterize it. 2. Look for characteristic signals of dehydrogenation, such as new olefinic protons. 3. Correlate NMR data with HPLC-MS findings to identify the structures of the byproducts. |
Experimental Protocols
Protocol 1: Synthesis of Piperazine-2,5-dione from Glycine under an Inert Atmosphere
This protocol details the synthesis of the parent piperazine-2,5-dione from glycine, incorporating measures to prevent oxidation.
Materials:
-
Glycine
-
Ethylene glycol (degassed)
-
Methanol (degassed)
-
Activated charcoal
-
Distilled water (degassed)
-
Nitrogen or Argon gas supply
-
Schlenk line or similar inert atmosphere setup
-
Three-necked flask, reflux condenser, mechanical stirrer, and thermometer
Procedure:
-
Degassing Solvents: Degas ethylene glycol and methanol prior to use. This can be done by bubbling nitrogen or argon through the solvent for at least 30 minutes or by using the freeze-pump-thaw method for more rigorous degassing.[1][2][3]
-
Reaction Setup: Assemble a three-necked flask with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermometer. Flame-dry the glassware under vacuum and backfill with nitrogen or argon to ensure an inert atmosphere.
-
Reaction:
-
Workup:
-
Cool the reaction mixture to room temperature while still under an inert atmosphere.
-
Transfer the cooled mixture to a centrifuge tube under a stream of nitrogen or argon and centrifuge.
-
Decant the supernatant.
-
Wash the solid product with degassed, cold methanol.[4]
-
-
Purification:
-
Dissolve the crude product in degassed, boiling water.
-
Add activated charcoal and boil for a few minutes.
-
Filter the hot solution through a preheated Büchner funnel.
-
Cool the filtrate in an ice bath to crystallize the product.
-
Collect the crystals by vacuum filtration, wash with cold, degassed water, and dry under vacuum.
-
Protocol 2: General Procedure for Degassing Solvents
Freeze-Pump-Thaw Method (Most Effective):
-
Place the solvent in a Schlenk flask with a stir bar.
-
Freeze the solvent by immersing the flask in liquid nitrogen.
-
Once completely frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may see gas bubbles escaping from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed.[1]
-
After the final thaw, backfill the flask with nitrogen or argon.
Nitrogen/Argon Bubbling (Simpler Method):
-
Place the solvent in a flask with a stir bar.
-
Insert a long needle or tube connected to a nitrogen or argon line into the solvent, ensuring the tip is below the liquid surface.
-
Provide a vent for the displaced gas by inserting a second needle through the septum.
-
Bubble the inert gas through the solvent for at least 30 minutes while stirring.[3]
Visualizations
Experimental Workflow for Oxidation-Free Synthesis
Caption: Workflow for piperazine-2,5-dione synthesis with oxidation prevention.
Troubleshooting Decision Tree for Suspected Oxidation
Caption: Decision tree for troubleshooting suspected oxidation.
References
Technical Support Center: Optimizing Diketopiperazine Cyclization
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for diketopiperazine (DKP) cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,5-diketopiperazines?
A1: The most prevalent method for synthesizing 2,5-diketopiperazines is the cyclization of dipeptides.[1][2] This can be achieved through several strategies, including:
-
Solution-phase synthesis: This traditional approach involves the cyclization of a dipeptide ester in a suitable solvent, often at elevated temperatures or in the presence of a catalyst.
-
Solid-phase synthesis: This method is highly amenable to combinatorial chemistry and the creation of DKP libraries.[3] A common strategy is the cyclative cleavage of a dipeptide from a solid support, which can lead to high purity products.[3]
-
Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate the cyclization reaction, often leading to higher yields and shorter reaction times.[3][4]
Q2: What are the key factors influencing the yield and purity of diketopiperazine cyclization?
A2: Several factors can significantly impact the success of a DKP cyclization reaction. These include:
-
Amino Acid Sequence: The nature of the amino acid side chains can dramatically affect the rate of cyclization.[5] Peptides containing proline at the second position are particularly prone to DKP formation.[6][7][8]
-
Solvent: The polarity of the solvent plays a crucial role. Less polar solvents have been shown to increase the rate of DKP formation.[6]
-
Temperature: Thermal conditions can promote cyclization, but excessive heat can also lead to side reactions and epimerization.[1][5]
-
Catalysts: Both acidic and basic conditions can catalyze the cyclization.[5] Specific catalysts like P₂O₅ have been used to improve reaction rates and yields.[9]
-
Protecting Groups: The choice of N-terminal and C-terminal protecting groups on the starting dipeptide is critical to prevent side reactions and ensure efficient cyclization.
Q3: What is epimerization in the context of DKP synthesis, and how can it be minimized?
A3: Epimerization is a common side reaction in DKP synthesis where the stereochemistry at one of the alpha-carbons of the amino acid residues is inverted, leading to the formation of diastereomers.[1] This is often promoted by basic, acidic, or high-temperature conditions.[1] To minimize epimerization:
-
Employ mild reaction conditions.
-
Carefully select catalysts and reagents that are known to suppress racemization.
-
Reduce reaction times, potentially by using microwave-assisted synthesis.[3]
Troubleshooting Guide
Issue 1: Low Yield of Diketopiperazine
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Incomplete Cyclization | - Increase reaction temperature or time.[5] - Use microwave irradiation to promote the reaction.[3][4] - Add a catalyst such as acetic acid or P₂O₅.[9][10] |
| Side Reactions | - Optimize the choice of protecting groups to prevent intermolecular reactions. - In solid-phase synthesis, consider a cyclative cleavage strategy to minimize side products.[3] |
| Steric Hindrance | - Bulky side chains on the amino acids can hinder cyclization.[5] Consider modifying the synthetic route or using more forcing reaction conditions. |
| Solvent Polarity | - The rate of DKP formation is often faster in less polar solvents.[6] Experiment with a range of solvents to find the optimal conditions. |
Issue 2: Presence of Impurities and Side Products
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Epimerization | - Use milder reaction conditions (lower temperature, less harsh pH).[1] - Screen different catalysts to find one that minimizes racemization. |
| Linear Dipeptide Starting Material | - Ensure complete conversion of the starting material by monitoring the reaction with techniques like TLC or LC-MS. - Optimize purification methods (e.g., column chromatography, recrystallization) to separate the DKP from unreacted dipeptide. |
| Formation of Larger Cyclic Peptides | - This can occur with longer peptide chains. Ensure the starting material is a dipeptide. |
| Degradation of Product | - DKPs can be susceptible to hydrolysis under strongly acidic or basic conditions.[11] Neutralize the reaction mixture promptly during workup. |
Experimental Protocols
Protocol 1: Acetic Acid-Mediated Cyclization in Solution
This protocol is adapted from a study on the synthesis of mono-Boc-protected DKPs.[10]
-
Preparation: Dissolve the linear dipeptide precursor in glacial acetic acid.
-
Reaction: Heat the reaction mixture at 120 °C and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Remove the acetic acid under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Protocol 2: Solid-Phase Synthesis with Cyclative Cleavage
This generalized protocol is based on strategies for solid-phase DKP synthesis.[3]
-
Resin Loading: Load the first N-Fmoc protected amino acid onto a suitable resin (e.g., Wang resin).
-
Deprotection: Remove the Fmoc group using a solution of piperidine in DMF.
-
Coupling: Couple the second N-Fmoc protected amino acid using a standard coupling reagent (e.g., HBTU, HATU).
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cyclative Cleavage: Treat the resin-bound dipeptide with a mild acid (e.g., 30% acetic acid in methanol) to induce cyclization and cleavage from the resin.[3]
-
Isolation: Filter the resin and concentrate the filtrate to obtain the crude DKP product. Purify as needed.
Visual Guides
Caption: Troubleshooting workflow for low diketopiperazine yield.
References
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. baranlab.org [baranlab.org]
- 6. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis of Diketopiperazine (DKP) Compounds
Welcome to the technical support center for the HPLC analysis of diketopiperazine (DKP) compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments, with a focus on improving peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in DKP analysis?
Poor peak resolution in the HPLC analysis of DKP compounds typically manifests as broad, tailing, or co-eluting peaks. The primary causes can be categorized into issues related to the mobile phase, the HPLC column, or the instrument itself.[1][2] Specifically, problems often arise from an unsuitable mobile phase composition, column degradation, or improper instrument parameters like flow rate and temperature.[3][4]
Q2: My DKP peaks are broad. How can I make them sharper?
Broad peaks can significantly compromise resolution and sensitivity.[5] Several factors can contribute to this issue. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: Adjusting the solvent strength can sharpen peaks. For reversed-phase HPLC, increasing the organic solvent percentage can decrease retention time and, in some cases, lead to narrower peaks. However, finding the optimal balance is key to achieving good separation.[3]
-
Adjust the Flow Rate: A flow rate that is too high may not allow for proper partitioning of the analyte between the stationary and mobile phases, leading to peak broadening.[3][5] Try decreasing the flow rate to see if peak shape improves.
-
Increase Column Temperature: Raising the column temperature can decrease mobile phase viscosity and improve mass transfer, often resulting in sharper peaks.[3][4] However, be mindful of the thermal stability of your DKP compounds.
-
Check for a Mismatch Between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5] Whenever possible, dissolve your sample in the mobile phase.
Q3: I'm observing peak tailing for my DKP compounds. What's the cause and how can I fix it?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica support.[6] Here’s how to address it:
-
Adjust Mobile Phase pH: For ionizable DKP compounds, operating at a pH that ensures the analyte is in a single ionic form can prevent tailing.
-
Use a Different Column: Consider a column with high-purity silica and effective end-capping to minimize silanol interactions. Phenyl-hexyl or C8 columns can also be good alternatives to traditional C18 columns for DKP analysis.[7][8]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[4][9]
Q4: I see split peaks for my DKP analysis. What does this indicate?
Split peaks can be caused by several factors:
-
Column Contamination or Damage: The column inlet frit may be partially blocked, or there might be a void at the head of the column.[10]
-
Injection Solvent Mismatch: A significant difference between the injection solvent and the mobile phase can cause peak splitting.[10]
-
Co-elution of Isomers: DKPs can exist as cis and trans isomers, which may have slightly different retention times, leading to what appears as a split or shouldered peak.[7] Optimizing the mobile phase or using a high-resolution column may be necessary to separate these isomers.
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Poor Resolution
This guide provides a step-by-step workflow for troubleshooting poor peak resolution in your DKP analysis.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for systematically troubleshooting poor HPLC resolution.
Guide 2: Optimizing Mobile Phase and Gradient for DKP Separation
The choice of mobile phase is critical for achieving good resolution of DKP compounds.
| Parameter | Recommendation | Rationale |
| Organic Solvent | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower UV cutoff. Methanol can offer different selectivity. |
| Aqueous Phase | Deionized water with an additive | Additives are often necessary to control peak shape and retention. |
| Additive | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | These acidic modifiers help to suppress the ionization of residual silanols on the stationary phase, reducing peak tailing.[11] |
| Gradient Elution | Recommended for complex samples | A gradient from a lower to a higher concentration of organic solvent can improve the resolution of DKPs with different polarities.[7] |
Example Gradient for DKP Analysis:
| Time (minutes) | % Acetonitrile (with 0.1% TFA) | % Water (with 0.1% TFA) |
| 0 | 5 | 95 |
| 25 | 70 | 30 |
| 30 | 70 | 30 |
| 31 | 5 | 95 |
| 40 | 5 | 95 |
This is a starting point and should be optimized for your specific DKP compounds and column.
Experimental Protocols
Protocol 1: HPLC Method for the Separation of DKP Isomers
This protocol is adapted from a method used for the separation of cis and trans isomers of cyclo-(Phe-Pro).[7]
-
Column: Phenyl-hexyl column (e.g., XBridge Phenyl-hexyl, 5 µm, 250 x 4.6 mm)
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: 5% to 60% Methanol over 50 minutes[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
Protocol 2: General Purpose HPLC Method for DKP Analysis
This protocol provides a robust starting point for the analysis of various DKP compounds.
-
Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 3.5 µm, 150 x 4.6 mm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% Acetonitrile over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
Signaling Pathway of Troubleshooting Logic
Caption: Interrelationship between problems, causes, and solutions in HPLC troubleshooting.
References
- 1. Decoding Resolution Failure in HPLC: Unraveling the Culprits [monadlabtech.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. uhplcs.com [uhplcs.com]
- 10. mastelf.com [mastelf.com]
- 11. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Piperazinediones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted piperazinediones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of substituted piperazinediones.
Question 1: Why is the yield of my substituted piperazinedione synthesis consistently low?
Low yields can stem from several factors, from reaction conditions to the stability of intermediates. Consider the following potential causes and solutions:
-
Incomplete Cyclization: The cyclization of the dipeptide precursor is a critical step. Inadequate temperature or prolonged reaction times at suboptimal temperatures can lead to incomplete conversion.
-
Side Reactions: The formation of byproducts is a common cause of low yields. A significant side reaction is the formation of diketopiperazines from dipeptide precursors, which can compete with the desired reaction.[1] Epimerization at chiral centers can also lead to a mixture of diastereomers, complicating purification and reducing the yield of the desired stereoisomer.[2]
-
Purification Losses: Substituted piperazinediones can be challenging to purify, especially on a larger scale. Reliance on chromatographic methods can lead to significant material loss.
-
Instability of Reactants or Intermediates: The starting materials or key intermediates may be unstable under the reaction conditions, leading to degradation and reduced yield.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yields in piperazinedione synthesis.
Question 2: How can I improve the purification of my substituted piperazinedione, especially during scale-up?
Purification is a major hurdle in scaling up piperazinedione synthesis. While chromatography is useful at the lab scale, it is often impractical for larger quantities.
-
Develop a Crystallization Protocol: Crystallization is the preferred method for large-scale purification. Experiment with various solvent systems to find conditions that provide good recovery and high purity.
-
Extraction and Wash Steps: Optimize aqueous workup procedures to remove impurities. A well-designed series of extractions and washes can significantly improve the purity of the crude product before final purification.
-
Avoid Chromatography where Possible: For large-scale synthesis, it is advantageous to design a process that avoids chromatography.[3] This may involve modifying the synthesis to produce a crystalline product or one that can be easily purified by other means.
Question 3: I am observing the formation of multiple stereoisomers. How can I control the stereochemistry?
The presence of multiple stereoisomers, often due to epimerization, is a significant challenge, particularly for chiral substituted piperazinediones.
-
Base Selection: The choice of base can influence the rate of epimerization. Weaker bases or non-nucleophilic bases may reduce the extent of epimerization.
-
Temperature Control: Higher temperatures can increase the rate of epimerization. Running the reaction at the lowest effective temperature can help to preserve stereochemical integrity.
-
Asymmetric Synthesis Routes: Employing stereoselective synthesis strategies from the outset can provide better control over the final stereochemistry. This may involve the use of chiral auxiliaries or catalysts.
-
Analysis of Stereoisomers: Developing reliable analytical methods (e.g., chiral HPLC, NMR with chiral shift reagents) is crucial for quantifying the diastereomeric or enantiomeric excess and for guiding process optimization. Hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones can lead to the formation of cis and trans isomers, which can be identified by NMR analysis.[4][5]
Control of Stereochemistry Workflow
Caption: Workflow for controlling stereochemistry in piperazinedione synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing substituted piperazinediones?
Commonly, substituted piperazinediones are synthesized from α-amino acids or their corresponding esters. For N-substituted piperazinediones, a primary amine is reacted with a suitable precursor. An efficient, large-scale synthesis of piperazine-2,6-dione utilizes inexpensive starting materials.[3]
Q2: What reaction conditions are typically employed for piperazinedione synthesis?
The reaction conditions can vary significantly depending on the specific synthetic route. Key parameters include:
-
Temperature: Often requires heating to drive the cyclization.
-
Solvent: A high-boiling point solvent is frequently used.
-
Catalyst/Reagent: The choice of coupling agents, bases, and other reagents is critical for success.
Q3: Are there any specific safety precautions I should take?
Standard laboratory safety precautions should always be followed. Some reagents used in these syntheses can be hazardous. Always consult the Safety Data Sheet (SDS) for all chemicals before use. Reactions under pressure or at high temperatures should be conducted with appropriate shielding and monitoring.
Experimental Protocols
Protocol 1: Synthesis of N-Monosubstituted Piperazine-2,3-dione
This protocol is a general method for synthesizing N-monosubstituted piperazine-2,3-diones.
Step 1: Cyclization to form Piperazine-2,3-dione
-
Dissolve ethylenediamine in a suitable solvent.
-
Separately, dissolve the cyclizing reagent in a compatible solvent.
-
Slowly add the cyclizing reagent solution to the ethylenediamine solution with stirring at a controlled temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the intermediate piperazine-2,3-dione can be isolated or used directly in the next step.
Step 2: N-Substitution
-
To the solution containing piperazine-2,3-dione, add the desired substituting reagent.
-
The reaction may require the addition of a base to facilitate the substitution.
-
Stir the reaction mixture at room temperature or with heating until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove excess reagents and salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to obtain the N-monosubstituted piperazine-2,3-dione.[6]
Data Summary
Table 1: Impact of Reaction Conditions on Yield for Selected Piperazinedione Syntheses
| Product | Starting Materials | Key Reaction Conditions | Yield (%) | Reference |
| Piperazine-2,6-dione | Iminodiacetic acid derivatives and primary amines | Microwave irradiation | Satisfactory | [3] |
| (Z,Z)-(benzylidene)piperazine-2,5-diones | Piperazine-2,5-dione and methoxylated benzaldehydes | Condensation reaction | High | [4] |
| 3-Substituted piperazine-2-acetic acid esters | Optically pure amino acids | Five-step synthesis via chiral 1,2-diamine intermediate | High | [7] |
| N,N'-Disubstituted piperazines | Piperazine or N-diphenylmethylpiperazine | Reductive amination | Good | [8] |
References
- 1. researchgate.net [researchgate.net]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 6. CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione - Google Patents [patents.google.com]
- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Diketopiperazine (DKP) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize side product formation during Diketopiperazine (DKP) synthesis.
Troubleshooting Guide
Problem 1: Low yield of the desired DKP product and significant linear dipeptide starting material remaining.
| Potential Cause | Suggested Solution |
| Incomplete cyclization | Extend the reaction time or increase the temperature. Microwave-assisted synthesis can also accelerate the reaction rate.[1][2] |
| Steric hindrance | For sterically hindered amino acid residues, consider using a more potent activating agent or a different solvent system. |
| Inappropriate pH | Ensure the reaction pH is optimal for cyclization. For dipeptide precursors, deprotection of the N-terminal protecting group is crucial, and the subsequent neutralization must be complete to allow for efficient nucleophilic attack. |
Problem 2: Formation of undesired side products, leading to a complex mixture and difficult purification.
| Side Product | Potential Cause | Suggested Solution |
| Linear peptide impurities (longer than dipeptide) | Incomplete coupling during the synthesis of the linear dipeptide precursor. | Optimize coupling conditions for the linear precursor synthesis (e.g., extend coupling time, use a more efficient coupling reagent like HATU). |
| Racemization | Use of harsh basic or acidic conditions during synthesis or cyclization. | Employ milder bases for deprotection and cyclization. Consider using a base like N,N-diisopropylethylamine (DIPEA) instead of stronger bases.[3] Perform the reaction at a lower temperature. |
| Aspartimide formation (if Asp is present) | Base-catalyzed cyclization of the aspartate side chain. | Use a bulky protecting group on the aspartate side chain. Add HOBt to the deprotection solution during Fmoc-based synthesis.[4] |
| Piperidinyl-alanine formation (if Cys is present in Fmoc-SPPS) | Base-catalyzed elimination of the cysteine protecting group followed by addition of piperidine. | Use a trityl-protected Cysteine.[3] |
Problem 3: Cleavage of the peptide from the resin during solid-phase synthesis (SPPS) without DKP formation.
| Potential Cause | Suggested Solution |
| Acid-labile linker instability | If using a hyper-acid sensitive resin (e.g., 2-chlorotrityl chloride resin), premature cleavage can occur with repeated mild acid treatments. |
| Mechanical shearing | Vigorous shaking or stirring can lead to physical breakdown of the resin beads. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during DKP synthesis?
A1: The most common side reaction is the formation of diketopiperazines themselves when the intended product is a linear peptide.[3] Other side reactions include racemization, especially under harsh basic or acidic conditions, and the formation of byproducts related to specific amino acid residues, such as aspartimide formation from aspartic acid.[4] During solid-phase peptide synthesis (SPPS), premature cleavage of the dipeptide from the resin can also occur.[3]
Q2: How does the amino acid sequence affect DKP formation?
A2: The amino acid sequence has a significant impact on the rate of DKP formation. Sequences containing proline or glycine at either the N-terminal or the second position are particularly prone to cyclization.[5] The cis-amide bond conformation favored by proline residues can pre-organize the dipeptide for intramolecular cyclization.
Q3: Can the choice of protecting group minimize side product formation?
A3: Yes, the choice of protecting group is critical. In Fmoc-based solid-phase synthesis, the repeated use of a basic deprotecting agent like piperidine can promote DKP formation.[3] Switching to a Boc-protection strategy, where deprotection is performed under acidic conditions, can suppress this side reaction.[5] Alternatively, using milder deprotection conditions with the Fmoc group, such as lower concentrations of piperidine or alternative bases like DBU/piperazine, can also be effective.[5][6]
Q4: What is the impact of the solid support (resin) in SPPS of DKPs?
A4: The choice of resin is crucial for a successful solid-phase DKP synthesis. For the synthesis of peptide acids, a highly acid-sensitive resin like 2-chlorotrityl chloride resin is often preferred to minimize DKP formation during chain elongation.[4] However, for the intentional synthesis of DKPs via cyclative cleavage, an ester-linked resin like Wang resin is commonly used.[3] The type of resin can also influence the efficiency of microwave-assisted synthesis.[2]
Q5: How can I prevent DKP formation when synthesizing a linear peptide?
A5: To suppress DKP formation during linear peptide synthesis, especially when dealing with susceptible sequences, several strategies can be employed:
-
Use of Dipeptide Building Blocks: Incorporating a pre-formed dipeptide that spans the critical junction can bypass the vulnerable dipeptide-resin intermediate.[3]
-
In Situ Acylation: After deprotection of the N-terminal amino acid, immediate coupling with the next activated amino acid can "trap" the nucleophilic amine before it can cyclize.[7]
-
Choice of Resin: Utilizing a sterically hindered resin, such as 2-chlorotrityl chloride resin, can inhibit the intramolecular cyclization.[4]
Quantitative Data Summary
Table 1: Effect of Deprotection Conditions on DKP Formation
| Deprotection Reagent | DKP Formation (%) | Reference |
| 20% Piperidine/DMF | 13.8 | [6] |
| 5% Piperidine/DMF | 12.2 | [6] |
| 5% Piperazine/DMF | < 4 | [6] |
| 5% Piperazine/NMP | < 4 | [6] |
| 2% DBU, 5% Piperazine/NMP | Significantly Reduced | [6] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase DKP Synthesis from a Linear Dipeptide
-
Deprotection of the N-terminal Protecting Group:
-
Dissolve the N-protected dipeptide ester in a suitable solvent (e.g., dichloromethane for Boc-group, DMF for Fmoc-group).
-
For a Boc-group, add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
For an Fmoc-group, add 20% piperidine in DMF and stir at room temperature for 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess reagents under reduced pressure.
-
-
Neutralization and Cyclization:
-
Dissolve the crude deprotected dipeptide ester in a high-dilution solvent (e.g., dichloromethane, isopropanol, or toluene) to favor intramolecular cyclization over intermolecular polymerization.
-
Add a mild base, such as N,N-diisopropylethylamine (DIPEA) or sodium bicarbonate, to neutralize the salt formed during deprotection.
-
Heat the reaction mixture to reflux and monitor the formation of the DKP by TLC or LC-MS.
-
The reaction time can vary from a few hours to overnight depending on the amino acid sequence.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude DKP by column chromatography or recrystallization.
-
Protocol 2: DKP Synthesis on Solid-Phase via Cyclative Cleavage
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Wang resin) in DMF for 1 hour.
-
-
First Amino Acid Coupling:
-
Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol (e.g., DIC/Oxyma in DMF).
-
Ensure the coupling is complete using a Kaiser test.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
-
Second Amino Acid Coupling:
-
Couple the second Fmoc-protected amino acid using a standard coupling protocol.
-
-
Final Fmoc-Deprotection:
-
Remove the Fmoc group from the N-terminal amino acid with 20% piperidine in DMF.
-
-
Cyclative Cleavage:
-
Wash the resin thoroughly with DMF and then dichloromethane.
-
Suspend the resin in a suitable solvent (e.g., 30% acetic acid in methanol).[1]
-
Stir the suspension at room temperature overnight. The DKP will be formed and cleaved from the resin into the solution.
-
Alternatively, for microwave-assisted synthesis, irradiate the resin suspension at a specified temperature (e.g., 120°C) for a shorter duration (e.g., 30 minutes).[1]
-
-
Isolation and Purification:
-
Filter the resin and collect the filtrate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude DKP by an appropriate method (e.g., preparative HPLC).
-
Visualizations
Caption: DKP formation as a side reaction in SPPS.
Caption: Troubleshooting logic for DKP synthesis.
Caption: Workflow for solid-phase DKP synthesis.
References
- 1. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Hydrogenation of Exocyclic Alkenes in 2,5-Diketopiperazines (DKPs)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the reduction of exocyclic alkenes in 2,5-diketopiperazine (DKP) scaffolds.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation of exocyclic alkenes in DKPs.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may have been deactivated by exposure to air or moisture. Precious metal catalysts can be sensitive.[1] | Ensure all solvents and reagents are rigorously degassed and dried. Handle the catalyst under an inert atmosphere (e.g., in a glovebox). |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the specific substrate or catalyst system. | Gradually increase the hydrogen pressure. Some systems, particularly for hindered alkenes, may require elevated pressures (e.g., 50-100 atm).[2][3] | |
| Poor Catalyst/Substrate Interaction: The catalyst may not be suitable for the specific DKP substrate. | Screen different catalysts. Iridium-based catalysts, such as those with SpinPHOX or MaxPHOX ligands, have shown high efficacy for DKP-related structures.[4][5] Consider catalysts known to be effective for hindered or unfunctionalized alkenes.[3] | |
| Poor Diastereoselectivity ( undesired cis/trans ratio) | Sub-optimal Catalyst Choice: The catalyst ligand system is critical for controlling the stereochemical outcome. | For asymmetric hydrogenation, select a catalyst with a proven chiral ligand that induces high diastereoselectivity. Ir/SpinPHOX complexes have demonstrated excellent cis-selectivity in the double hydrogenation of dialkylidene DKPs.[5] |
| Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic control of the reaction, affecting the diastereomeric ratio. | Optimize the reaction temperature. Run a series of small-scale reactions at different temperatures to determine the optimal conditions for the desired diastereomer. | |
| Solvent Effects: The polarity of the solvent can influence the transition state of the hydrogenation reaction. | Screen a range of solvents with varying polarities. Dichloromethane (CH2Cl2) and methanol (MeOH) are common starting points.[2][4] | |
| Incomplete Reduction (in cases of multiple exocyclic double bonds) | Stepwise Reduction Mechanism: For substrates with multiple exocyclic double bonds, the second hydrogenation may be slower than the first. | Increase the reaction time or catalyst loading to drive the reaction to completion. A study on 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones showed that the second hydrogenation can be substrate-controlled, leading to a single diastereomer.[5] |
| Catalyst Deactivation: The catalyst may lose activity over the course of the reaction. | Use a higher catalyst loading or consider a more robust catalyst system. Ensure the reaction is free of potential catalyst poisons. | |
| Side Reactions (e.g., epimerization, reduction of other functional groups) | Harsh Reaction Conditions: High temperatures or pressures can lead to undesired side reactions. Epimerization at the alpha-carbon of the amino acid residues in the DKP ring can be a concern.[6] | Use the mildest conditions possible that still afford a reasonable reaction rate. This includes optimizing temperature, pressure, and reaction time. |
| Non-selective Catalyst: The catalyst may be reducing other functional groups in the molecule. | Choose a more chemoselective catalyst. For instance, some palladium catalysts can be poisoned with additives like diphenylsulfide to selectively reduce alkenes without affecting other reducible groups.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalysts for the stereoselective hydrogenation of exocyclic alkenes in DKPs?
A1: Iridium-based catalysts with chiral phosphine-oxazoline ligands have shown exceptional performance. Specifically, an Ir/spiro[8][8]-1,6-nonadiene-based phosphine-oxazoline (SpinPHOX) complex has been successfully used for the double asymmetric hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones, achieving high yields with exclusive cis-diastereo- and excellent enantioselectivities.[5] For other challenging exocyclic alkenes, Ir-MaxPHOX catalysts have also demonstrated good performance.[4]
Q2: How can I control the diastereoselectivity of the hydrogenation to obtain a specific stereoisomer?
A2: Diastereoselectivity is primarily controlled by the choice of the chiral catalyst and the reaction conditions. The interaction between the substrate and the chiral environment of the catalyst directs the hydrogen addition to a specific face of the alkene. For DKPs with two exocyclic double bonds, the stereochemistry of the first hydrogenation can direct the second, a phenomenon known as substrate control.[5] Optimization of solvent, temperature, and hydrogen pressure is also crucial.
Q3: What reaction conditions are typically required for these hydrogenations?
A3: Conditions can vary significantly based on the substrate and catalyst. However, successful hydrogenations of DKP exocyclic alkenes have been reported under relatively mild to moderate conditions. For example, using an Ir/SpinPHOX catalyst, reactions can be run at room temperature with hydrogen pressures ranging from 1 to 50 atm.[4][5]
Q4: My DKP substrate is poorly soluble. How can I improve the reaction efficiency?
A4: Improving solubility is key for a homogeneous catalytic reaction. You can screen a variety of solvents or solvent mixtures. Dichloromethane is a common choice.[4] If solubility remains an issue, slightly elevated temperatures may help, but this must be balanced with the potential for reduced selectivity or side reactions.
Q5: Can I reduce an exocyclic double bond on a DKP without reducing other functional groups like esters or amides?
A5: Yes, catalytic hydrogenation is generally highly chemoselective for the reduction of carbon-carbon multiple bonds over carbonyls. Catalysts based on iridium, rhodium, and palladium typically will not reduce the amide bonds within the DKP ring or other common functional groups under conditions used for alkene hydrogenation.[9]
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 3,6-Dialkylidene-1,4-dimethylpiperazine-2,5-diones
This protocol is adapted from the work of Ding and coworkers on Ir-catalyzed double asymmetric hydrogenation.[5]
Materials:
-
3,6-dialkylidene-1,4-dimethylpiperazine-2,5-dione substrate
-
Ir/SpinPHOX catalyst complex
-
Anhydrous, degassed solvent (e.g., CH2Cl2)
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, add the 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-dione substrate (e.g., 0.1 mmol) and the Ir/SpinPHOX catalyst (e.g., 1 mol%) to a vial equipped with a stir bar.
-
Add the anhydrous and degassed solvent (e.g., 2 mL of CH2Cl2) to the vial.
-
Seal the vial and place it into a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 50 atm H2).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,6-disubstituted-2,5-diketopiperazine.
-
Analyze the yield, diastereomeric excess (>99% de reported), and enantiomeric excess (up to 98% ee reported) using appropriate techniques (e.g., NMR, chiral HPLC).[5]
Quantitative Data Summary
The following table summarizes representative data for the asymmetric hydrogenation of a 3,6-dialkylidene-DKP (5a) to the corresponding cis-3,6-disubstituted-DKP (6a) using an Ir/SpinPHOX catalyst.[5]
| Substrate | Catalyst Loading (mol%) | H2 Pressure (atm) | Solvent | Time (h) | Conversion (%) | Yield (%) | de (%) | ee (%) |
| 5a | 1 | 50 | CH2Cl2 | 12 | >99 | 93 | >99 | 98 |
Visualizations
Caption: Experimental workflow for asymmetric hydrogenation of exocyclic alkenes in DKPs.
Caption: Troubleshooting logic for addressing low reaction conversion.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ir-Catalyzed Double Asymmetric Hydrogenation of 3,6-Dialkylidene-2,5-diketopiperazines for Enantioselective Synthesis of Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 7. Alkane synthesis by alkene reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Comparative Analysis of (3R,6R) vs (3S,6S) Diphenylpiperazine-2,5-dione Cytotoxicity: A Methodological and Pathway Overview
A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the cytotoxicity of (3R,6R)-diphenylpiperazine-2,5-dione and its (3S,6S) stereoisomer. While the broader class of diketopiperazines (DKPs) is recognized for a wide range of biological activities, including anticancer properties, specific quantitative data (such as IC50 values) for these two diphenylpiperazine-2,5-dione enantiomers remains elusive. The stereochemical configuration is often a critical determinant of a molecule's biological function, suggesting that these two isomers could exhibit different cytotoxic profiles. However, without experimental data, any comparison would be purely speculative.
This guide, therefore, provides a framework for researchers by outlining a standard experimental protocol for assessing cytotoxicity and detailing a common signaling pathway implicated in the cytotoxic action of related compounds. This information is intended to support future investigations into the differential effects of these and other DKP stereoisomers.
Data Presentation
As no quantitative cytotoxicity data is available from comparative studies of (3R,6R) and (3S,6S) diphenylpiperazine-2,5-dione, a data comparison table cannot be provided at this time. Researchers are encouraged to perform head-to-head cytotoxicity assays to generate this valuable comparative data.
Experimental Protocols
A standard method for evaluating the cytotoxicity of novel compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
MTT Cytotoxicity Assay Protocol
1. Cell Seeding:
- Culture selected cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Trypsinize and count the cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well.
- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of (3R,6R) and (3S,6S) diphenylpiperazine-2,5-dione in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Create a series of dilutions of each compound in the growth medium.
- Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
- Incubate the plates for another 24, 48, or 72 hours.
3. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
- Incubate the plates for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of the cells are inhibited) for each compound.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a general experimental workflow for cytotoxicity screening and a common signaling pathway, the intrinsic apoptosis pathway, which is often activated by cytotoxic compounds.
Caption: A typical experimental workflow for determining the IC50 values of test compounds.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
Validating the Apoptotic Mechanism of DKP Derivatives via Flow Cytometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. Diketopiperazines (DKPs), a diverse class of cyclic dipeptides, have emerged as a promising scaffold for the development of novel anti-cancer agents.[1] A critical step in the preclinical assessment of these compounds is the robust validation of their apoptotic mechanism. This guide provides a comparative overview of the apoptotic effects of DKP derivatives, with a focus on flow cytometry-based validation, and contrasts their performance with established apoptosis-inducing agents.
Data Presentation: DKP Derivatives vs. Alternative Apoptosis Inducers
The efficacy of DKP derivatives in inducing apoptosis has been demonstrated across various cancer cell lines. The following tables summarize quantitative data obtained from flow cytometry analyses, typically utilizing Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Table 1: Apoptotic Induction by DKP Derivatives in Cancer Cell Lines
| DKP Derivative Class | Specific Compound(s) | Cell Line | Concentration | Incubation Time (hours) | Total Apoptosis (%) | Reference |
| 2,6-Diketopiperazines | Various | MDA-MB-231 (Breast Cancer) | Not specified | 48 | 54.1 - 76.2 | [2] |
| 3,6-Diunsaturated 2,5-Diketopiperazine | Compound 11 | A549 (Lung Cancer) & HeLa (Cervical Cancer) | 1.0 µM | Not specified | Apoptosis induced | [3] |
| Halogenated di-spiropyrrolizidino oxindole | CY2 | HCT116 (Colon Cancer) | 20 µM | 24 | 21.45 | [4] |
| Halogenated di-spiropyrrolizidino oxindole | CY2 | HCT116 (Colon Cancer) | 20 µM | 36 | 70.44 | [4] |
Table 2: Apoptotic Induction by Standard Chemotherapeutic Agents
| Compound | Cell Line | Concentration | Incubation Time (hours) | Total Apoptosis (%) | Reference |
| Doxorubicin | HCT116 (Colon Cancer) | 10 µM | 24 | 20.65 | [5] |
| Doxorubicin | MCF-7 (Breast Cancer) | 100 nM | 48 | ~70 (early apoptosis) | [6] |
| Staurosporine | Jurkat (T-cell Leukemia) | Not specified | Not specified | 90 | [7] |
| 5-Fluorouracil | HCT116 (Colon Cancer) | Not specified | 72 | 24.6 | [6] |
Experimental Protocols: Annexin V/PI Staining for Flow Cytometry
The following is a generalized protocol for the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. This method is based on the principle that phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. PI is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can penetrate late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells following treatment with the DKP derivative or control compound. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
Data Interpretation:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows involved in the validation of DKP derivative-induced apoptosis.
Caption: Overview of the extrinsic and intrinsic apoptotic signaling pathways.
Caption: Step-by-step workflow for apoptosis detection using flow cytometry.
References
A Comparative Guide to the Cross-Validation of HPLC Methods for Diketopiperazine (DKP) Quantification in Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a high-performance liquid chromatography (HPLC) method for the quantification of diketopiperazines (DKPs) when transferred between different laboratories. The successful transfer and cross-validation of analytical methods are critical for ensuring consistency and reliability of data in multi-site studies and throughout the drug development lifecycle. This document outlines the experimental protocol for a representative HPLC method, presents a comparative analysis of validation parameters obtained in two hypothetical laboratories, and discusses the potential challenges and considerations for method transfer.
Introduction to HPLC Method Cross-Validation
The cross-validation of an analytical method is a crucial process that demonstrates the method's robustness and ensures that it provides equivalent results when performed by different analysts in different laboratories using different equipment.[1] For the quantification of diketopiperazines (DKPs), which are common degradation products in peptide-based pharmaceuticals, a reliable and transferable HPLC method is essential for quality control and stability studies.[2]
The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3] When a method is transferred to a new laboratory, variations in instrumentation, reagents, and environmental conditions can impact its performance.[2][4] Therefore, a thorough cross-validation is necessary to identify and address potential discrepancies.
This guide will walk through the process of cross-validating a reversed-phase HPLC (RP-HPLC) method for the quantification of a model DKP, cyclo(L-Phe-L-Pro).
Experimental Protocols
A detailed methodology is essential for the successful transfer and validation of an HPLC method. The following protocol outlines the chromatographic conditions and validation procedures for the quantification of cyclo(L-Phe-L-Pro).
2.1. HPLC Method for Cyclo(L-Phe-L-Pro) Quantification
This method is based on established principles for the separation of cyclic dipeptides.[5]
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Samples are dissolved in the mobile phase at the initial conditions.
2.2. Cross-Validation Protocol
The following steps should be performed in both the originating (Lab A) and receiving (Lab B) laboratories.
-
Method Familiarization: The receiving lab should perform several runs with the provided method and standards to familiarize themselves with the procedure.
-
System Suitability Testing: Before each validation run, a system suitability solution is injected to ensure the chromatographic system is performing adequately. Key parameters include retention time, peak area, theoretical plates, and tailing factor.
-
Validation Parameters: The following parameters should be assessed in both labs:
-
Specificity: The ability to assess the analyte in the presence of other components. This is evaluated by analyzing a blank, a placebo, and the analyte.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations spanning the expected range should be analyzed.
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements. Repeatability is assessed by multiple injections of the same sample on the same day, while intermediate precision is evaluated on different days with different analysts.
-
Accuracy: The closeness of the test results to the true value. This is typically determined by the recovery of a known amount of analyte spiked into a placebo.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Comparative Data Analysis
The following tables summarize the hypothetical results of the cross-validation of the HPLC method for cyclo(L-Phe-L-Pro) quantification in Lab A and Lab B.
Table 1: System Suitability Results
| Parameter | Lab A | Lab B | Acceptance Criteria |
| Retention Time (min) | 10.2 ± 0.1 | 10.5 ± 0.2 | ± 5% |
| Peak Area (mAU*s) | 550,000 ± 15,000 | 535,000 ± 20,000 | RSD ≤ 2% |
| Theoretical Plates | > 5000 | > 4500 | > 2000 |
| Tailing Factor | 1.1 | 1.3 | ≤ 2.0 |
Table 2: Linearity and Range
| Parameter | Lab A | Lab B | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 1 - 100 | As specified |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Y-intercept | 1500 | 2500 | Minimal |
Table 3: Precision (Repeatability)
| Concentration (µg/mL) | Lab A (%RSD) | Lab B (%RSD) | Acceptance Criteria (%RSD) |
| 10 | 1.2 | 1.8 | ≤ 2.0 |
| 50 | 0.8 | 1.1 | ≤ 2.0 |
| 100 | 0.5 | 0.9 | ≤ 2.0 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Lab A (% Recovery) | Lab B (% Recovery) | Acceptance Criteria (% Recovery) |
| 10 | 99.5 | 98.2 | 98.0 - 102.0 |
| 50 | 100.2 | 101.5 | 98.0 - 102.0 |
| 100 | 100.8 | 99.0 | 98.0 - 102.0 |
Table 5: LOD and LOQ
| Parameter | Lab A (µg/mL) | Lab B (µg/mL) |
| LOD | 0.1 | 0.2 |
| LOQ | 0.3 | 0.6 |
Visualization of Workflows
The following diagrams illustrate the key workflows in the cross-validation process.
Figure 1: Overall workflow for the cross-validation of the HPLC method between two laboratories.
Figure 2: Sequential steps involved in the validation protocol executed in each laboratory.
Discussion and Interpretation of Results
The comparative data presented in Tables 1-5 highlight common observations during a method transfer. In this hypothetical scenario, both laboratories successfully validated the method according to the acceptance criteria. However, some differences were observed:
-
System Suitability: Lab B exhibited a slightly longer retention time and a higher tailing factor. This could be due to differences in the HPLC system's dwell volume or the specific column batch used.[4]
-
Linearity: Both labs demonstrated excellent linearity, although Lab B had a slightly lower correlation coefficient and a higher y-intercept, which could be attributed to minor differences in standard preparation or instrument response.
-
Precision and Accuracy: Both labs achieved acceptable precision and accuracy. The slightly higher relative standard deviation (%RSD) in Lab B for precision could be due to less familiarity with the method or minor variations in sample preparation.
-
LOD/LOQ: The higher LOD and LOQ in Lab B might be a result of higher baseline noise on their detector.
These minor discrepancies are typical and generally acceptable. The cross-validation exercise would conclude that the method is robust and transferable, provided the system suitability criteria are met before each run. Any significant deviations would necessitate an investigation to identify the root cause, which could involve aspects like mobile phase preparation, column equivalency, or instrument calibration.
Conclusion
The cross-validation of HPLC methods for DKP quantification is a critical step to ensure data integrity and consistency across different laboratories. This guide has provided a framework for such a study, including a detailed experimental protocol, comparative data tables, and workflow visualizations. While minor variations between laboratories are expected, a well-defined protocol and clear acceptance criteria can ensure that the analytical method is robust and fit for its intended purpose in a multi-site environment. Successful method transfer and cross-validation provide confidence in the reliability of analytical data throughout the lifecycle of a pharmaceutical product.
References
- 1. SURVEY OF PEPTIDE QUANTIFICATION METHODS AND COMPARISON OF THEIR REPRODUCIBILITY: A CASE STUDY USING OXYTOCIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 4. Use of molecular networking to identify 2,5-diketopiperazines in chocolates as potential markers of bean variety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of 3,6-Diphenylpiperazine-2,5-dione Derivatives and Natural Marine Products in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic efficacy of a synthetically derived 3,6-diunsaturated 2,5-diketopiperazine and a selection of natural marine products with similar core structures. This analysis is based on available in-vitro experimental data and aims to highlight their potential as anticancer agents.
The quest for novel, potent, and selective anticancer compounds is a continuous endeavor in pharmaceutical research. Both synthetic chemistry and natural product discovery play crucial roles in identifying new therapeutic leads. This guide focuses on a comparative analysis of a promising synthetic piperazine-2,5-dione derivative and various cyclic dipeptides isolated from marine organisms. The comparison is centered on their cytotoxic activity against various cancer cell lines, their mechanisms of action, and the experimental protocols used to determine their efficacy.
It is important to note that the data presented here is compiled from different studies. A direct, head-to-head comparison in the same experimental setup has not been identified in the current literature. Therefore, this guide serves as a structured summary of existing data to inform future research and development.
Quantitative Comparison of Cytotoxicity
The in-vitro cytotoxic activity of the synthetic compound, (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(naphthalen-1-ylmethylene)piperazine-2,5-dione (referred to as Compound 11), and a variety of natural marine-derived cyclic dipeptides (diketopiperazines) are summarized below. The efficacy is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which indicate the concentration of the compound required to inhibit 50% of cancer cell growth or viability. Lower values signify higher potency.
| Compound Category | Compound Name | Cancer Cell Line | IC50 / GI50 (µM) | Source |
| Synthetic | (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(naphthalen-1-ylmethylene)piperazine-2,5-dione (Compound 11) | A549 (Lung Carcinoma) | 1.2[1] | --INVALID-LINK-- |
| HeLa (Cervical Cancer) | 0.7[1] | --INVALID-LINK-- | ||
| Natural Marine | Cyclo (L-Phe-L-Hyp) | U87-MG (Glioma) | 5.8[2] | --INVALID-LINK-- |
| U251 (Glioma) | 18.6[2] | --INVALID-LINK-- | ||
| Cyclo (L-Leu-L-Pro) | U87-MG (Glioma) | 1.3[2] | --INVALID-LINK-- | |
| U251 (Glioma) | 19.8[2] | --INVALID-LINK-- | ||
| Cyclo (L-Phe-L-Pro) | HCT-116 (Colon Carcinoma) | 21.4 (µg/mL) | --INVALID-LINK-- | |
| OVCAR-8 (Ovarian Carcinoma) | 18.3 (µg/mL) | --INVALID-LINK-- | ||
| SF-295 (Glioblastoma) | 16.0 (µg/mL) | --INVALID-LINK-- | ||
| Cyclo (L-Trp-L-Pro) | OVCAR-8 (Ovarian Carcinoma) | 11.9 (µg/mL) | --INVALID-LINK-- | |
| Nocardiotide A | CT26 (Murine Colon Carcinoma) | Not specified, but significant | --INVALID-LINK-- | |
| HeLa (Cervical Cancer) | Not specified, but significant | --INVALID-LINK-- | ||
| MM.1S (Multiple Myeloma) | Not specified, but significant | --INVALID-LINK-- | ||
| Wajeepeptin | HeLa (Cervical Cancer) | 3.7[3] | --INVALID-LINK-- |
Mechanisms of Action and Signaling Pathways
The anticancer activity of these compounds is attributed to their ability to interfere with essential cellular processes, primarily leading to cell death and inhibition of proliferation.
The synthetic Compound 11 has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in both A549 and HeLa cancer cells.[1] The precise molecular targets within these pathways have not been fully elucidated in the available literature.
Experimental workflow for evaluating Compound 11.
References
Structure-activity relationship (SAR) studies of diphenylpiperazine-2,5-dione analogs
A Comprehensive Guide to the Structure-Activity Relationship of Diphenylpiperazine-2,5-dione Analogs for Researchers and Drug Development Professionals.
This guide provides a comparative analysis of diphenylpiperazine-2,5-dione analogs, focusing on their structure-activity relationships (SAR) across various therapeutic areas, including oncology, neuroprotection, and inflammation. The information is compiled from recent studies and presented to aid researchers and scientists in drug discovery and development.
Anticancer Activity
Diphenylpiperazine-2,5-dione derivatives have shown significant potential as anticancer agents, primarily by targeting microtubule polymerization and inducing apoptosis.
Phenylahistin Analogs as Antimicrotubule Agents
Plinabulin (NPI-2358), a derivative of the natural diketopiperazine phenylahistin, is a potent microtubule-targeting agent that has advanced to clinical trials.[1] SAR studies on the didehydro-diketopiperazine skeleton of phenylahistin have led to the development of derivatives with enhanced potency. Modifications on the tert-butyl or phenyl groups have been explored to improve cytotoxic and tubulin-binding activities.[1]
Key findings from these studies indicate that substituting the phenyl group with a 2,5-difluorophenyl group (compound 33 ) or a benzophenone group (compound 50 ) leads to more potent antimicrotubule and cytotoxic effects.[1] These derivatives demonstrated 5 to 10 times more potency than combretastatin A-4 (CA-4), a well-known microtubule-disrupting agent.[1]
Table 1: Cytotoxic and Antimicrotubule Activity of Phenylahistin Analogs
| Compound | R1 (Modification) | R2 (Modification) | Lowest Effective Concentration for Microtubule Depolymerization (nM) | Reference |
| Plinabulin (11) | tert-butyl | Phenyl | Not specified | [1] |
| 33 | tert-butyl | 2,5-difluorophenyl | 2 | [1] |
| 50 | tert-butyl | 3-benzoylbenzylidene | 1 | [1] |
| CA-4 | - | - | 10 | [1] |
3,6-Diunsaturated 2,5-Diketopiperazines
A series of novel 3,6-diunsaturated 2,5-diketopiperazine (2,5-DKP) derivatives have been synthesized and evaluated for their anticancer activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines.[2][3] The SAR studies revealed that the nature and position of substituents on the benzylidene moieties at the 3 and 6 positions of the 2,5-DKP ring are crucial for activity.
Compound 11 , featuring a naphthalen-1-ylmethylene at the 3-position and a 2-methoxybenzylidene at the 6-position, exhibited the most potent inhibitory activity.[2][3] It was observed that electron-withdrawing groups on the phenyl ring were generally unfavorable for anticancer activity.[2][3]
Table 2: Anticancer Activity of 3,6-Diunsaturated 2,5-DKP Derivatives
| Compound | 3-Position Substituent | 6-Position Substituent | A549 IC50 (µM) | HeLa IC50 (µM) | Reference | |---|---|---|---|---| | 6 | 2-chlorobenzylidene | 2-methoxybenzylidene | 8.9 | 5.4 |[2] | | 8 | 4-methylbenzylidene | 2-methoxybenzylidene | 4.5 | 3.1 |[2] | | 9 | 4-methoxybenzylidene | 2-methoxybenzylidene | 3.2 | 2.5 |[2] | | 10 | 3,4-dimethoxybenzylidene | 2-methoxybenzylidene | 2.8 | 1.9 |[2] | | 11 | naphthalen-1-ylmethylene | 2-methoxybenzylidene | 1.2 | 0.7 |[2][3] | | 12 | 3-fluorobenzylidene | 2-methoxybenzylidene | 6.7 | 4.3 |[2] | | 14 | naphthalen-1-ylmethylene | 2-(trifluoromethyl)benzylidene | 7.5 | 6.8 |[2] |
Experimental Protocols
-
MTT Assay for Cytotoxicity: Cancer cell lines (A549 and HeLa) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the synthesized compounds for a specified period. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated.[2]
-
Cell Cycle Analysis: Cancer cells are treated with the test compounds for a certain duration. After treatment, the cells are harvested, washed, and fixed in ethanol. The fixed cells are then stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase. The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.[2]
-
Apoptosis Assay: Apoptosis can be evaluated using various methods, such as Annexin V-FITC/PI staining followed by flow cytometry. Cells are treated with the compounds, harvested, and then stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[2]
Signaling Pathway and Experimental Workflow
The anticancer mechanism of these compounds often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[2]
Caption: Workflow for evaluating the anticancer activity of diphenylpiperazine-2,5-dione analogs.
Caption: Proposed mechanism of action for anticancer diphenylpiperazine-2,5-dione analogs.
Antioxidant Activity
A series of 1,4-disubstituted piperazine-2,5-dione derivatives have been synthesized and evaluated for their antioxidant activity against H2O2-induced oxidative injury in SH-SY5Y cells.[4] The study found that several compounds could effectively protect cells from oxidative damage.[4]
Among the tested compounds, compound 9r exhibited the best antioxidative activity.[4] The SAR study suggested that the nature of the substituents at the N1 and N4 positions of the piperazine-2,5-dione core plays a significant role in their protective effects.
Table 3: Antioxidant Activity of 1,4-Disubstituted Piperazine-2,5-dione Derivatives
| Compound | N1-Substituent | N4-Substituent | Cell Viability (%) at 20 µM (H2O2-treated SH-SY5Y cells) | Reference |
| Control | - | - | 100 | [4] |
| H2O2 Model | - | - | 52.3 | [4] |
| 9e | 3-methoxyphenyl | 4-methylbenzoyl | 75.8 | [4] |
| 9f | 4-methoxyphenyl | 4-methylbenzoyl | 72.4 | [4] |
| 9l | 3,5-dimethoxyphenyl | 3-bromobenzoyl | 78.9 | [4] |
| 9s | 3,5-dimethoxyphenyl | 2-methoxyacetyl | 65.2 | [4] |
| 9r | 3,5-dimethoxyphenyl | 3,4,5-trimethoxybenzoyl | 85.6 | [4] |
Experimental Protocol
-
Cell Viability Assay (MTT): SH-SY5Y cells are seeded in 96-well plates. After attachment, cells are pre-treated with different concentrations of the test compounds for a period, followed by exposure to H2O2 to induce oxidative stress. Cell viability is then assessed using the MTT assay as described previously. The protective effect is determined by comparing the viability of compound-treated cells with that of cells treated with H2O2 alone.[4]
Neuroprotective, Anti-inflammatory, and Analgesic Activities
Piperazine-2,5-dione derivatives bearing indole analogs have been investigated for their potential as neuroprotective, anti-inflammatory, and analgesic agents.[5] The heterocyclic structure of diketopiperazines provides high stability against proteolysis, making them suitable candidates for developing drugs that can cross the blood-brain barrier.[6][7]
A series of novel piperazine-2,5-dione derivatives bearing indole moieties (compounds 2a-2q ) were synthesized and evaluated in vivo.[5] The results showed that all tested compounds exhibited anti-depressant, anti-inflammatory, and analgesic effects at a dose of 10 mg/kg.[5]
Compounds 2e and 2q demonstrated the most potent anti-depressant effects, comparable to the standard drug fluoxetine, in the forced swim test.[5] These compounds also displayed significant anti-inflammatory and analgesic activities.[5]
Table 4: In Vivo Activities of Piperazine-2,5-dione-Indole Analogs
| Compound | Anti-depressant Effect (% decrease in immobility) | Anti-inflammatory Effect (% inhibition of edema) | Analgesic Effect (% protection in writhing test) | Reference |
| 2e | 70.2 | Not specified | Not specified | [5] |
| 2q | 71.2 | Not specified | Not specified | [5] |
| Fluoxetine | 67.9 | Not applicable | Not applicable | [5] |
Experimental Protocols
-
Forced Swim Test (Anti-depressant Activity): Mice are individually placed in a cylinder filled with water from which they cannot escape. The duration of immobility (a measure of depressive-like behavior) is recorded during the last few minutes of the test period. A decrease in the duration of immobility after compound administration is indicative of an anti-depressant effect.[5]
-
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity): An inflammatory agent (carrageenan) is injected into the paw of a rodent. The volume of the paw is measured before and at various time points after the injection. The test compounds are administered prior to the carrageenan injection, and their ability to reduce the paw edema is quantified.
-
Acetic Acid-Induced Writhing Test (Analgesic Activity): Mice are injected intraperitoneally with acetic acid to induce abdominal constrictions (writhing). The number of writhes is counted for a specific period after the injection. A reduction in the number of writhes in compound-treated animals compared to a control group indicates an analgesic effect.
Caption: Interrelation of biological activities of piperazine-2,5-dione-indole analogs.
Conclusion
The diphenylpiperazine-2,5-dione scaffold is a versatile platform for the development of new therapeutic agents with a wide range of biological activities. Structure-activity relationship studies have demonstrated that modifications to the phenyl rings and the piperazine-2,5-dione core can significantly modulate the potency and selectivity of these compounds. The data presented in this guide highlights key structural features associated with anticancer, antioxidant, and neuropharmacological activities, providing a valuable resource for the rational design of novel and more effective drug candidates. Further investigations into the precise mechanisms of action and pharmacokinetic properties of these analogs are warranted to advance their development towards clinical applications.
References
- 1. Synthesis and structure-activity relationship study of antimicrotubule agents phenylahistin derivatives with a didehydropiperazine-2,5-dione structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the G2/M Cell Cycle Blockade: A Comparative Analysis of Compound 11
For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of novel therapeutic agents is paramount. This guide provides a comprehensive comparison of Compound 11, a promising histone deacetylase (HDAC) inhibitor, with other established G2/M phase cell cycle inhibitors. By examining experimental data and detailed protocols, this document serves as a valuable resource for evaluating the efficacy and mechanism of action of Compound 11 in inducing G2/M arrest.
The G2/M checkpoint is a critical regulatory node in the cell division cycle, ensuring that cells do not enter mitosis with damaged DNA. Consequently, it has emerged as a key target for cancer therapy. Agents that induce a G2/M block can selectively kill cancer cells, which often harbor defects in earlier checkpoints. Compound 11 has been identified as an inducer of G2/M cell cycle arrest, warranting a detailed comparison with other compounds that target this crucial phase.
Performance Comparison: Compound 11 vs. Alternative G2/M Inhibitors
To objectively assess the efficacy of Compound 11, its performance is compared against well-characterized G2/M inhibitors targeting different key regulators of the G2/M transition. The following tables summarize the key characteristics and reported effects of Compound 11 alongside RO-3306 (a CDK1 inhibitor), BI 2536 (a PLK1 inhibitor), and Adavosertib (a WEE1 inhibitor). It is important to note that the data for Compound 11 and the other inhibitors are derived from separate studies.
Table 1: Comparison of G2/M Phase Cell Cycle Inhibitors
| Feature | Compound 11 (HDAC Inhibitor) | RO-3306 (CDK1 Inhibitor) | BI 2536 (PLK1 Inhibitor) | Adavosertib (WEE1 Inhibitor) |
| Primary Target | Histone Deacetylases (HDACs) | Cyclin-Dependent Kinase 1 (CDK1) | Polo-like Kinase 1 (PLK1) | WEE1 Kinase |
| Mechanism of G2/M Arrest | Indirectly affects the expression and function of cell cycle regulatory proteins. | Directly inhibits the kinase activity of CDK1, the master regulator of mitotic entry.[1][2] | Inhibits PLK1, which is crucial for centrosome maturation, spindle formation, and CDK1 activation.[3][4] | Inhibits WEE1, a kinase that negatively regulates CDK1, thereby preventing its inhibitory phosphorylation.[5][6] |
| Reported Effective Concentration | Micromolar (µM) range[3] | Nanomolar (nM) to low micromolar (µM) range[2][7] | Nanomolar (nM) range[3] | Nanomolar (nM) to low micromolar (µM) range |
| Key Molecular Markers Affected | Increased expression of cyclin B1 and phosphorylated histone H3.[3] | Inhibition of CDK1 activity.[1][2] | Increased levels of cyclin B1 and phosphorylated PLK1 (T210).[8] | Prevents inhibitory phosphorylation of CDK1.[5][6] |
Table 2: Reported Effects on Cell Cycle Distribution
| Compound | Cell Line | Treatment Condition | % Cells in G2/M (Treated) | % Cells in G2/M (Control) | Reference |
| Compound 11 | HCT116 | 6-12 hours | Significant increase | Baseline | [3] |
| RO-3306 | HCT116, SW480, HeLa | 20 hours (9 µM) | Complete arrest | Baseline | [7] |
| BI 2536 | Cholangiocarcinoma cells | 24 hours (10-100 nM) | Markedly induced | Baseline | [3] |
| Adavosertib (AZD1775) | Varies | Varies | Abrogation of G2 arrest | Baseline | [5] |
Experimental Protocols
To facilitate the replication and validation of findings related to G2/M arrest, detailed protocols for key experimental techniques are provided below.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for quantifying the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (approximately 1 x 10^6) by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[1][5]
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in 100 µL of RNase A solution and incubate at 37°C for 30 minutes.[5]
-
Add 400 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[5]
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for G2/M Regulatory Proteins
This protocol describes the detection of key proteins involved in the G2/M transition, such as Cyclin B1 and CDK1, by western blotting.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Visualizing the Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the G2/M checkpoint signaling pathway and a typical experimental workflow for assessing G2/M arrest.
References
- 1. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Inhibition of Polo-Like Kinase 1 Induces Cell Cycle Arrest and Sensitizes Glioblastoma Cells to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential of Diketopiperazine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antimicrobial spectrum of various diketopiperazine (DKP) derivatives, supported by experimental data. Diketopiperazines, a class of cyclic dipeptides, have garnered significant attention for their diverse biological activities, including potent antimicrobial effects against a range of pathogens.
This comparative study delves into the antimicrobial efficacy of different DKP derivatives against Gram-positive bacteria, Gram-negative bacteria, and fungi. The data presented herein is collated from various scientific studies to provide a comprehensive overview of their potential as novel antimicrobial agents.
Comparative Antimicrobial Spectrum of DKP Derivatives
The antimicrobial activity of DKP derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of selected DKP derivatives against a panel of clinically relevant microorganisms. A lower MIC value indicates greater potency.
| DKP Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | |
| Cyclo(L-Pro-L-Phe) | 2 | - | - |
| Verruculogen | 1.56-3.13 | 1.56-3.13 | 1.56-3.13 |
| Fumitremorgin B | - | - | - |
| Cyclotryprostatin A | - | - | - |
| Maculosin-O-α-L-rhamnopyranoside | 37 (MRSA) | - | 28 |
| Varioloid B | 16-64 | - | 16-64 |
| DKP 1 (cis-enantiomer) | 4-8 (MRSA) | - | 8-64 |
| DKP 2 (cis-enantiomer) | 4-8 (MRSA) | - | 8-64 |
| DKP 3 (trans-diastereomer) | 4-8 (MRSA) | - | >64 |
Note: "-" indicates data not available in the reviewed sources. MRSA refers to Methicillin-resistant Staphylococcus aureus. The activity of DKP derivatives can be significantly influenced by their stereochemistry. For instance, cis-enantiomers of certain DKPs have shown greater activity against Gram-negative bacteria compared to their trans-diastereomers[1].
Experimental Protocols
The determination of the antimicrobial efficacy of DKP derivatives typically involves standardized in vitro susceptibility testing methods. The most common protocols are the broth microdilution method and the disk diffusion method.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The DKP derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the DKP derivative that completely inhibits visible growth of the microorganism.
Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Disks: Paper disks impregnated with a known concentration of the DKP derivative are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the DKP derivative.
Mechanism of Action: Quorum Sensing Inhibition
One of the key mechanisms through which certain DKP derivatives exert their antimicrobial effect is by interfering with bacterial communication, a process known as quorum sensing (QS). QS allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes like virulence factor production and biofilm formation. By inhibiting QS, DKP derivatives can effectively disarm pathogens without directly killing them, which may reduce the selective pressure for resistance development.
The following diagram illustrates the general mechanism of quorum sensing inhibition by DKP derivatives in Gram-negative bacteria.
Caption: DKP derivatives can inhibit quorum sensing by targeting AHL synthase or competing with AHL for receptor binding.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the typical experimental workflow for evaluating the antimicrobial spectrum of DKP derivatives.
Caption: A streamlined workflow for assessing the antimicrobial activity of DKP derivatives.
References
In Vivo Validation of 3,6-Diphenylpiperazine-2,5-dione Anticancer Activity: A Comparative Guide
This guide provides a comparative analysis of the anticancer potential of 3,6-disubstituted piperazine-2,5-diones, focusing on a representative compound from this class and benchmarking its in vitro performance against an established anticancer agent with proven in vivo efficacy. Due to the limited availability of in vivo data for 3,6-diphenylpiperazine-2,5-dione, this guide will utilize in vitro data for a structurally related and potent derivative, 1-allyl-3-((Z)-naphthalen-1-ylmethylene)-6-((Z)-2-methoxybenzylidene)piperazine-2,5-dione (Compound 11) , as a case study.[1][2][3][4][5] This compound has demonstrated significant cytotoxic effects against human lung carcinoma (A549) and cervical cancer (HeLa) cell lines.[1][3][4][5]
The performance of this diketopiperazine derivative will be compared with Paclitaxel , a widely used chemotherapeutic agent, particularly in the context of lung and cervical cancers. Paclitaxel was also used as a positive control in the in vitro studies of Compound 11.[3] This comparison aims to provide researchers, scientists, and drug development professionals with a clear perspective on the potential of this class of compounds and a framework for potential future in vivo validation studies.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of Compound 11 against A549 and HeLa cancer cell lines, with Paclitaxel included for comparison. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | A549 IC50 (µM) | HeLa IC50 (µM) |
| Compound 11 | 1.2 | 0.7 |
| Paclitaxel | Not Reported in this study | Not Reported in this study |
Data for Compound 11 was obtained from in vitro MTT assays.[1][3][4][5]
Comparative Analysis with an Established Anticancer Agent: Paclitaxel
While direct in vivo comparative data for this compound is unavailable, the in vitro potency of its derivative, Compound 11, suggests a promising avenue for further investigation. For context, Paclitaxel, a standard-of-care chemotherapy, exhibits significant tumor growth inhibition in xenograft models of A549 and HeLa cancers. For instance, in a study involving A549 xenografts in mice, a combination treatment including Paclitaxel led to a significant reduction in tumor volume. Similarly, Paclitaxel has demonstrated efficacy in inhibiting the growth of HeLa xenografts.
The potent in vitro activity of Compound 11, with IC50 values in the low micromolar range, positions it as a candidate for future in vivo studies to ascertain its therapeutic potential and toxicity profile in animal models.
Experimental Protocols
Detailed methodologies for the key in vitro experiments performed on Compound 11 are provided below. These protocols are essential for the replication and validation of the reported findings.
Cell Culture and MTT Assay for Cytotoxicity
-
Cell Lines: Human lung carcinoma (A549) and human cervical cancer (HeLa) cells were used.
-
Culture Conditions: Cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay:
-
Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells were then treated with various concentrations of Compound 11 for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
The medium was then removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.[4]
-
Apoptosis Assay by Flow Cytometry
-
Cell Treatment: A549 and HeLa cells were treated with Compound 11 at its IC50 concentration for a predetermined time.
-
Staining: The treated cells were harvested, washed with phosphate-buffered saline (PBS), and then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.[4]
Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells were treated with Compound 11, harvested, and then fixed in cold 70% ethanol overnight at 4°C.
-
Staining: The fixed cells were washed with PBS and then stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4]
Mandatory Visualizations
Proposed Mechanism of Action: Signaling Pathway
Some 2,5-diketopiperazine derivatives have been suggested to act as tubulin binders, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2] The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of action for Compound 11.
Experimental Workflow: In Vitro Anticancer Activity Assessment
The following diagram outlines the workflow for evaluating the in vitro anticancer activity of a test compound.
Caption: Workflow for in vitro anticancer screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [ouci.dntb.gov.ua]
Assessing the Anti-inflammatory Potential of Piperazine-2,5-diones Versus Known Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Piperazine-2,5-diones, a class of cyclic dipeptides, have garnered interest for their diverse biological activities. This guide provides a comparative assessment of the anti-inflammatory potential of piperazine derivatives against well-established anti-inflammatory drugs: the selective COX-2 inhibitor Celecoxib, the non-selective NSAID Ibuprofen, and the corticosteroid Dexamethasone. This analysis is based on available in vitro data for key inflammatory mediators, including cyclooxygenase (COX) enzymes, pro-inflammatory cytokines (TNF-α and IL-6), and the transcription factor NF-κB.
While a broad range of piperazine derivatives have demonstrated anti-inflammatory properties, it is important to note that publicly available data on the direct anti-inflammatory activity of many piperazine-2,5-dione scaffolds remains limited. Some studies suggest that their anti-inflammatory effects may be insignificant[1]. However, other piperazine derivatives have shown considerable promise, in some cases exceeding the potency of established drugs in preclinical studies.[1][2]
Quantitative Comparison of Inhibitory Activities
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various piperazine derivatives and the reference drugs against key targets in the inflammatory cascade. It is crucial to consider that these values are derived from a variety of experimental conditions, and direct comparisons should be made with caution.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound/Agent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Piperazine Derivatives | |||
| Compound 9d (Benzhydrylpiperazine derivative) | 33.4 | 0.25 | 133.6[1] |
| Known Agents | |||
| Celecoxib | 29.54 | 0.36 | 82.04[1] |
| Ibuprofen | 12 | 80 | 0.15 |
| Dexamethasone | Not Applicable | Not Applicable | Not Applicable |
Table 2: Inhibition of Pro-inflammatory Cytokines and NF-κB
| Compound/Agent | TNF-α Inhibition | IL-6 Inhibition | NF-κB Inhibition |
| Piperazine Derivatives | |||
| PD-1 (Novel Piperazine Derivative) | 56.97% inhibition at 10 µM | Data not available | Data not available |
| PD-2 (Novel Piperazine Derivative) | 44.73% inhibition at 10 µM | Data not available | Data not available |
| Known Agents | |||
| Celecoxib | Potent Inhibition | Data not available | Inhibits TNF-α-induced activation |
| Ibuprofen | Data not available | Data not available | IC50: 61.7 µM (S-enantiomer) |
| Dexamethasone | IC50: ~0.007 µM (in THP-1 cells) | IC50: ~0.002 - 0.006 µM (in HRMPs) | Potent Inhibition |
Signaling Pathways in Inflammation
Inflammation is a complex biological response involving multiple signaling cascades. The diagrams below illustrate the central role of the NF-κB pathway and the points of intervention for various anti-inflammatory agents.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Experimental Workflows
The assessment of anti-inflammatory potential relies on a series of well-defined in vitro assays. The following diagram outlines a general workflow for screening compounds for their ability to inhibit the production of pro-inflammatory mediators.
Caption: A generalized workflow for in vitro anti-inflammatory compound screening.
Detailed Experimental Protocols
LPS-Induced Cytokine Production in Macrophages
This protocol is a standard method for assessing the ability of a compound to inhibit the production of pro-inflammatory cytokines.
-
Cell Culture: Murine macrophage-like RAW 264.7 cells or human THP-1 monocytes (differentiated into macrophages with PMA) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (piperazine-2,5-diones or known agents) and pre-incubated for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (without LPS) and a positive control (LPS without compound) are included.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of compounds on COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Compound Incubation: The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Reaction Termination: After a set incubation period (e.g., 10 minutes), the reaction is terminated.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.
-
Data Analysis: The percentage of COX inhibition is calculated, and IC50 values are determined for both COX-1 and COX-2 to assess the compound's potency and selectivity.
NF-κB Reporter Assay
This cell-based assay measures the activation of the NF-κB transcription factor.
-
Cell Line: A stable cell line (e.g., HEK293) expressing a luciferase reporter gene under the control of an NF-κB response element is used.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with the test compounds for 1-2 hours.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α (20 ng/mL), for 6-8 hours.
-
Cell Lysis: After stimulation, the cells are lysed to release the cellular contents, including the expressed luciferase.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The inhibition of NF-κB activation is calculated as the percentage reduction in luciferase activity compared to the stimulated control. IC50 values are then determined.
Conclusion
The available data suggests that while the broader class of piperazine derivatives holds significant promise as a source of novel anti-inflammatory agents, further investigation into the specific anti-inflammatory profile of piperazine-2,5-diones is warranted. The potent COX-2 inhibitory activity of certain benzhydrylpiperazine derivatives, surpassing that of celecoxib, highlights the potential of the piperazine scaffold. However, a comprehensive understanding of the structure-activity relationship within the piperazine-2,5-dione subclass is necessary to fully assess their therapeutic potential in comparison to established NSAIDs and corticosteroids. Future studies employing standardized in vitro and in vivo models will be crucial for a definitive comparative analysis.
References
- 1. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3,6-Diphenylpiperazine-2,5-dione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of 3,6-Diphenylpiperazine-2,5-dione.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations, which generally require that it be treated as hazardous chemical waste.
-
Waste Identification and Segregation :
-
Do not mix this compound waste with other waste streams. It should be segregated as a solid organic chemical waste.
-
Keep solid and liquid waste separate.[1]
-
-
Container Selection and Labeling :
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. The original container is often a good choice.[2]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage :
-
Disposal Request :
-
Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[3]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Quantitative Data Summary
Due to the limited publicly available toxicological data for this compound, a comprehensive quantitative hazard summary cannot be provided. However, the following table presents data for a structurally related piperazine compound to offer a conservative estimate of potential hazards.
| Hazard Category | Data for 1-Phenylpiperazine (CAS: 92-54-6) | Source |
| Acute Oral Toxicity | Toxic if swallowed (H301) | |
| Acute Dermal Toxicity | Fatal in contact with skin | |
| Skin Corrosion/Irritation | Causes severe skin burns | |
| Eye Damage/Irritation | Causes serious eye damage |
It is crucial to handle this compound with a similar level of caution until specific data becomes available.
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should include a section on waste management. This section should explicitly state that all materials contaminated with the compound (e.g., gloves, weighing paper, pipette tips) must be disposed of as solid hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 3,6-Diphenylpiperazine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of 3,6-Diphenylpiperazine-2,5-dione. The following procedural guidance is based on the known properties of this compound and the general hazards associated with piperazine derivatives. Due to a lack of specific toxicity data for this compound, a cautious approach is strongly advised.
Physicochemical Data
A summary of the available quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C16H14N2O2 | [1][2] |
| Molar Mass | 266.29 g/mol | [1][2] |
| Melting Point | 270 °C | [1] |
| Boiling Point | 607.5 ± 55.0 °C (Predicted) | [1] |
| Density | 1.211 ± 0.06 g/cm3 (Predicted) | [1] |
| CAS Number | 26280-46-6 | [2] |
Hazard Assessment
While specific toxicity data for this compound is limited, the broader class of piperazine derivatives has been associated with various health risks. Some piperazine derivatives are known to have psychoactive effects and can cause cytotoxicity and ATP depletion[3]. They may also act as skin and respiratory sensitizers, with the potential to cause severe skin burns and eye damage[4]. Therefore, it is prudent to handle this compound with a high degree of caution.
Potential Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
Potential for unknown long-term health effects.
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is properly labeled with the chemical name, CAS number, and any available hazard warnings.
-
Log the receipt of the chemical in your laboratory's chemical inventory system.
2. Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Follow any specific storage temperature recommendations if provided by the supplier.
3. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing[5][6].
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene[5][6]. Double gloving is recommended. Inspect gloves for any tears or punctures before use.
-
Body Protection: A lab coat is mandatory. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls should be worn[7].
-
Respiratory Protection: For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of respiratory protection should be used[5].
4. Weighing and Handling:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated, clean spatula and weighing vessel.
-
Handle the compound gently to avoid creating dust.
-
Clean the balance and surrounding area thoroughly after weighing.
5. Dissolving and Use in Experiments:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If heating is required, do so in a well-ventilated area, preferably within a fume hood.
-
Ensure all containers are clearly labeled.
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
4. Disposal Procedure:
-
Dispose of all waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C16H14N2O2 | CID 284933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. americanchemistry.com [americanchemistry.com]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
